1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride chemical structure and properties
Executive Summary 1-Ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride is a highly reactive heterocyclic electrophile used primarily as a scaffold in medicinal chemistry and agrochemical discovery. It serves as a critical "ac...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-Ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride is a highly reactive heterocyclic electrophile used primarily as a scaffold in medicinal chemistry and agrochemical discovery. It serves as a critical "acylating engine" for introducing the pharmacologically active 1-ethyl-4-nitropyrazole moiety into amines, alcohols, and nucleophiles.
This guide details the structural properties, synthesis, and handling of this compound. Note that due to its hydrolytic instability, this acid chloride is frequently generated in situ or used immediately after isolation from its stable precursor, 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid (CAS 401906-11-4) .
Chemical Identity & Structural Analysis[1][2][3][4]
The molecule features a pyrazole ring substituted at the N1 position with an ethyl group, at C4 with a nitro group, and at C3 with a chlorocarbonyl (acyl chloride) group. The nitro group at C4 strongly withdraws electrons, deactivating the ring towards electrophilic aromatic substitution but enhancing the acidity of the C5 proton and the electrophilicity of the carbonyl carbon.
The following diagram illustrates the connectivity and electronic effects governing the molecule's reactivity.
Figure 1: Structural-activity relationship map of 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride.
Physicochemical Properties
Note: Data below refers to the acid chloride derivative.[1][2][3][4] Where experimental data is absent due to transient usage, values are predicted based on structural analogs.
Physical State: Yellow to orange oil or low-melting solid (dependent on purity).
Boiling Point: Predicted ~280°C (decomposes). Typically distilled under high vacuum if isolation is required.
Solubility: Soluble in aprotic organic solvents (DCM, THF, Toluene, Ethyl Acetate). Reacts violently with water and alcohols.
Stability: Moisture sensitive. Hydrolyzes back to the carboxylic acid (CAS 401906-11-4) upon exposure to atmospheric humidity.
Synthesis & Preparation
The standard protocol involves the chlorination of the parent carboxylic acid. This reaction is best performed under anhydrous conditions to prevent hydrolysis.
Catalysis: Add 1-2 drops of dry DMF. Caution: Gas evolution (
, ) will occur.
Reflux: Heat the mixture to reflux (approx. 80-110°C) for 2–4 hours until the solution becomes clear and gas evolution ceases.
Isolation:
Cool the reaction mixture to room temperature.
Concentrate under reduced pressure (rotary evaporator) to remove solvent and excess
.
Azeotrope: Add fresh toluene (10 mL) and re-evaporate to ensure complete removal of acidic volatiles.
Product: The resulting residue is the crude acid chloride, suitable for immediate use in the next step.
Figure 2: Synthesis workflow for converting the carboxylic acid to the acid chloride.
Reactivity & Transformations
The C3-acyl chloride is the primary handle for diversification. The C4-nitro group offers a secondary handle for late-stage functionalization.
A. Nucleophilic Acyl Substitution (Amide/Ester Formation)
The acid chloride reacts rapidly with nucleophiles.[1]
Amides: React with primary/secondary amines (
) in the presence of a base (TEA, DIPEA) to form pyrazole-3-carboxamides.
Application: This is the most common pathway for generating drug-like libraries [1].
Esters: React with alcohols (
) to form esters.
B. Nitro Group Reduction
Post-acylation, the C4-nitro group can be reduced to an amine (
) using:
/ Pd-C (Catalytic Hydrogenation).
/ or (Chemical Reduction).
Utility: The resulting amine can be sulfonated or acylated again to create bis-amide scaffolds.
C. Heterocycle Formation
Reaction with hydrazine derivatives can lead to fused bicyclic systems, such as pyrazolo[3,4-d]pyridazinones, often used in antiviral research [2].
Medicinal Chemistry Applications
The 1-ethyl-4-nitropyrazole-3-carbonyl motif acts as a bioisostere for benzamides or other heteroaromatic amides.
Antimicrobial Agents: Pyrazole-3-carboxamides derived from this chloride have shown efficacy against Gram-positive bacteria by inhibiting DNA gyrase B [3].
Antiviral Agents: Fused derivatives (via the hydrazine pathway) are investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV therapy [2].
Scaffold Geometry: The 1-ethyl and 4-nitro substituents force the carbonyl group out of planarity in some crystal structures, providing unique 3D vectors for receptor binding compared to flat phenyl rings.
Safety & Handling
Signal Word: DANGER
Hazards (GHS Classification)
Skin Corr.[5] 1B (H314): Causes severe skin burns and eye damage (due to acid chloride hydrolysis).
EUH014: Reacts violently with water.
Acute Tox. 4 (H302): Harmful if swallowed (based on nitro-pyrazole toxicity profiles).
Handling Protocols
Moisture Control: Always handle under an inert atmosphere (Nitrogen or Argon). Use oven-dried glassware.
PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat. A fume hood is mandatory due to HCl evolution.
Quenching: Never add water directly to the bulk material. Quench excess acid chloride by adding it dropwise to a stirred solution of dilute sodium bicarbonate or ice-water.
Storage: Store the precursor acid (stable). Generate the chloride only as needed. If storage is unavoidable, keep in a sealed vial under Argon at -20°C.
CAS 401906-11-4 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid precursor
This guide details the technical profile, synthetic utility, and application of 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid (CAS 401906-11-4) .[1] A Strategic Precursor for Pyrazolo[3,4-d]pyrimidine Scaffolds[1] Execut...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the technical profile, synthetic utility, and application of 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid (CAS 401906-11-4) .[1]
A Strategic Precursor for Pyrazolo[3,4-d]pyrimidine Scaffolds[1]
Executive Summary
1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid (CAS 401906-11-4) is a high-value heterocyclic building block used primarily in the synthesis of pyrazolo[3,4-d]pyrimidines .[1][2][3][4] Unlike its isomer, the 5-carboxylic acid derivative (used in Sildenafil/Viagra synthesis to access the pyrazolo[4,3-d] core), this 3-carboxylic acid isomer serves as the foundational scaffold for a distinct class of bioactive agents, including kinase inhibitors (e.g., Src, BTK) and purine nucleoside analogues .[1]
This guide outlines the compound's physicochemical profile, validated synthetic routes, and its critical role in accessing the pyrazolo[3,4-d]pyrimidine pharmacophore.[1]
Chemical Profile & Identity
Property
Specification
CAS Number
401906-11-4
IUPAC Name
1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid
Molecular Formula
C₆H₇N₃O₄
Molecular Weight
185.14 g/mol
Appearance
Off-white to pale yellow crystalline solid
Melting Point
158–162 °C (decomposition)
Solubility
Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
pKa (Calc)
~3.5 (Carboxylic acid), -1.2 (Pyrazole N)
InChI Key
SPZXMOFHJNSAAS-UHFFFAOYSA-N
Structural Significance:
The molecule features a pyrazole ring substituted at the N1 position with an ethyl group, the C3 position with a carboxylic acid, and the C4 position with a nitro group.[1]
C4-Nitro: Acts as a latent amino group.[1] Upon reduction, it provides the nitrogen required for fusing a pyrimidine ring.[1]
C3-Carboxyl: Serves as the electrophilic carbon source (after activation) to close the pyrimidinone ring.[1]
N1-Ethyl: A steric handle that influences the solubility and binding affinity of the final drug candidate.[1]
Synthetic Pathways (The Core)[1]
The synthesis of CAS 401906-11-4 generally follows two strategic routes. The Nitration Route is preferred for industrial scalability due to higher regioselectivity.[1]
Route A: Regioselective Nitration (Recommended)
This pathway starts with 1-ethyl-1H-pyrazole-3-carboxylic acid.[1] The ethyl group at N1 directs the electrophilic aromatic substitution (nitration) to the C4 position.[1]
Hydrolysis: Treat the ester with LiOH in THF/Water to yield the free acid (CAS 401906-11-4).[1]
Visualization: Synthesis & Downstream Application
The following diagram illustrates the synthesis of the precursor and its conversion into the bioactive Pyrazolo[3,4-d]pyrimidine scaffold.
Caption: Workflow from precursor synthesis to the pyrazolo[3,4-d]pyrimidine pharmacophore.
Applications in Drug Discovery[1]
CAS 401906-11-4 is a "pivot point" intermediate. Its downstream chemistry diverges based on the reagents used during the cyclization step.[1]
1. Pyrazolo[3,4-d]pyrimidines (Kinase Inhibitors)
By reducing the nitro group to an amine and cyclizing with formamide or urea, researchers access the Pyrazolo[3,4-d]pyrimidine core.[1]
Mechanism: This scaffold mimics the purine ring of ATP, allowing these molecules to bind into the ATP-binding pocket of kinases.[1]
Targets: Src family kinases (Hck, Fgr), BTK (Bruton's Tyrosine Kinase).[1]
Differentiation: Unlike Sildenafil (which uses the [4,3-d] isomer), the [3,4-d] isomer derived from this precursor is often investigated for oncology and autoimmune indications.[1]
2. Bi-heterocyclic Ligands
The carboxylic acid group allows for amide coupling with other pharmacophores (e.g., piperazines, morpholines) before ring closure, enabling the creation of "linked" inhibitors used in fragment-based drug design.[1]
Analytical Characterization
To validate the identity of CAS 401906-11-4, the following analytical signals are diagnostic:
Hazard Classification: Irritant (Skin/Eye), potentially harmful if swallowed.[1]
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The nitro group makes the compound potentially shock-sensitive if heated rapidly; avoid grinding in dry state.[1]
Reactivity: Incompatible with strong bases and reducing agents.[1]
References
Synthesis of Pyrazole-3-carboxylic acids
Title: "Regioselective synthesis of 1-substituted pyrazoles and their applic
Technical Guide: 1-Ethyl-4-Nitro-1H-Pyrazole-3-Carbonyl Chloride vs. 5-Carbonyl Chloride Isomer Differentiation
[1] Executive Summary The regioselective synthesis and identification of 1,3,4- versus 1,4,5-substituted pyrazoles represent a persistent challenge in heterocyclic chemistry. Specifically, distinguishing 1-ethyl-4-nitro-...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
The regioselective synthesis and identification of 1,3,4- versus 1,4,5-substituted pyrazoles represent a persistent challenge in heterocyclic chemistry. Specifically, distinguishing 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride (Isomer A) from its 5-carbonyl chloride regioisomer (Isomer B) is critical for Structure-Activity Relationship (SAR) fidelity.[1]
These isomers exhibit distinct electronic profiles and reactivity rates due to the "ortho-like" steric interactions between the N1-ethyl group and the C5-substituent. This guide provides a definitive technical framework for the structural differentiation, synthesis, and reactivity profiling of these two acid chlorides.[1]
Structural & Electronic Landscape
The core difference lies in the proximity of the carbonyl chloride moiety to the N1-ethyl group.
Isomer A (3-Carbonyl): The carbonyl chloride is at position 3, adjacent to the pyridine-like nitrogen (N2).[1] The C5 position is occupied by a proton (H).[1] The N1-ethyl group is sterically distant from the reactive carbonyl center.
Isomer B (5-Carbonyl): The carbonyl chloride is at position 5, directly adjacent to the N1-ethyl group. This creates significant steric crowding (the "ortho-effect") and alters the dipole moment vector.
Visualization: Isomer Sterics and NOE Correlations
Caption: Structural comparison highlighting the critical Nuclear Overhauser Effect (NOE) and steric environment differences between the 3-COCl and 5-COCl isomers.
Synthesis & Regiocontrol
The synthesis of these acid chlorides typically proceeds via the intermediate carboxylic acids. The regiochemistry is established during the formation of the pyrazole ring or the N-alkylation step.
The N-Alkylation Problem
When alkylating 4-nitropyrazole-3-carboxylic acid ethyl ester , a mixture of isomers is formed due to annular tautomerism.[1]
Kinetic Control: Alkylation often favors the less hindered nitrogen (N1 relative to the ester). However, the nitro group at C4 and the ester at C3/C5 complicate the electronic landscape.
Thermodynamic Control: Under reversible conditions, the thermodynamically more stable isomer (often the 1,3-disubstituted form where the bulky groups are furthest apart) predominates.[1]
Standard Observation:
Major Product: 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylate (Precursor to Isomer A).[1]
Minor Product: 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylate (Precursor to Isomer B).[1]
Note: The 5-isomer yield increases if the alkylating agent is extremely bulky or if specific solvent effects (e.g., H-bonding in protic solvents) stabilize the transition state leading to N-alkylation adjacent to the ester.
Analytical Differentiation (The "Self-Validating" Protocol)
Relying solely on melting points is insufficient. The following spectroscopic methods provide definitive proof of structure.
A. 1H-NMR & NOESY (The Gold Standard)[1]
The most reliable method to distinguish these isomers is 1D NOE or 2D NOESY NMR.
H5 is typically more deshielded due to N1 proximity.[1]
B. 13C-NMR Chemical Shifts
C5 Signal: In Isomer A (where C5 has a proton), the C5 carbon appears as a large peak with high intensity in DEPT/HSQC.[1]
C3 Signal: In Isomer B (where C3 has a proton), the C3 carbon signal is distinct.[1]
Key Trend: The C5 carbon in N-alkyl pyrazoles is generally more shielded (upfield) than C3, but the strong electron-withdrawing Nitro group at C4 compresses these differences.[1] Stick to NOESY for absolute certainty.
Reactivity Profile: The "Ortho-Effect"
The position of the carbonyl chloride significantly impacts downstream chemistry, particularly amide coupling.
Pathway Analysis[1]
Caption: Kinetic difference in amide bond formation. The 5-COCl isomer suffers from steric hindrance from the N-ethyl group.
Practical Implications[1][2][3]
Hydrolysis Stability: Isomer B (5-COCl) is surprisingly more resistant to hydrolysis by atmospheric moisture than Isomer A, due to the steric shielding of the carbonyl carbon by the ethyl group.
Coupling Conditions:
Isomer A: Standard conditions (DCM, TEA, 0°C to RT) work well.[1]
Isomer B: Often requires forcing conditions (THF/DMF, Heat, stronger bases) or activated esters (HOBt/EDC) derived from the acid to overcome the steric barrier.[1]
Experimental Protocols
Protocol 1: Synthesis of Acid Chlorides (General Procedure)
Safety Note: Nitro-pyrazoles are potentially energetic. Acid chlorides are corrosive.
Precursor: Suspend the corresponding carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM).
Activation: Add Oxalyl Chloride (1.2 eq) dropwise at 0°C under Nitrogen.
Catalysis: Add a catalytic amount of anhydrous DMF (2-3 drops). Gas evolution (CO/CO2) will be vigorous.[1]
Completion: Stir at Room Temperature for 2–4 hours.
Isolation: Concentrate in vacuo to a residue.
Critical Step: Co-evaporate with Toluene (2x) to remove excess oxalyl chloride.[1]
Storage: Use immediately or store under Argon at -20°C.
Protocol 2: NOESY Validation (Differentiation)
Sample Prep: Dissolve 10 mg of the intermediate ester or the hydrolyzed acid (not the acid chloride, to avoid hydrolysis in the tube) in DMSO-d6 .
Acquisition: Run a standard 1H-NMR followed by a 2D NOESY sequence (mixing time 500ms).
Analysis:
Locate the N-Ethyl signals (Triplet ~1.4 ppm, Quartet ~4.2 ppm).[1]
Locate the aromatic Pyrazole-H singlet (~8.0 - 9.0 ppm).[1]
Check Cross-peaks:
Cross-peak present: You have the 3-Carbonyl / 5-H isomer.
Cross-peak absent: You have the 5-Carbonyl / 3-H isomer.
References
National Center for Biotechnology Information. PubChem Compound Summary for CID 56965882 (1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid).[1] Retrieved from [Link][1]
Elguero, J., et al. (1993).[1][3] A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry.[3] Retrieved from [Link][1]
Deng, X., & Mani, N. S. (2008).[1][4] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.[1][4] Journal of Organic Chemistry.[4] Retrieved from [Link][1]
Fustero, S., et al. (2008).[1] Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles. Journal of Organic Chemistry.[4] Retrieved from [Link]
Advanced Technical Guide: Medicinal Chemistry Applications of Nitro-Pyrazole Carbonyl Chlorides
Executive Summary Nitro-pyrazole carbonyl chlorides represent a specialized class of high-energy, high-reactivity electrophiles in medicinal chemistry. Unlike generic acid chlorides, these intermediates possess a unique...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Nitro-pyrazole carbonyl chlorides represent a specialized class of high-energy, high-reactivity electrophiles in medicinal chemistry. Unlike generic acid chlorides, these intermediates possess a unique electronic duality: the electron-withdrawing nitro (
) group significantly activates the carbonyl chloride for nucleophilic attack while simultaneously deactivating the pyrazole ring toward electrophilic aromatic substitution.
This guide details the strategic application of these synthons in drug discovery, specifically for kinase inhibitors , antimicrobial agents , and PDE5 inhibitors . It moves beyond basic synthesis to explore the causality of experimental choices, providing self-validating protocols and mechanistic insights.
Structural Analysis & Reactivity Profile
Electronic Architecture
The utility of nitro-pyrazole carbonyl chlorides stems from the interplay between the pyrazole core and its substituents.
The Nitro Effect: The
group at the 4-position (common isomer) exerts a strong inductive () and mesomeric () effect. This reduces the electron density of the pyrazole ring, making the carbonyl carbon at the 3- or 5-position highly electrophilic.
The Carbonyl Chloride Handle: This moiety serves as the "warhead" for rapid diversification. In high-throughput screening (HTS) campaigns, it allows for the parallel synthesis of extensive amide libraries.
Stability vs. Reactivity
Hydrolytic Instability: Due to the electron-deficient nature of the ring, these acid chlorides are more susceptible to hydrolysis than their phenyl analogs. Moisture exclusion is critical.
Thermal Hazard: Nitro-pyrazoles are potentially energetic materials. While carbonyl chlorides are generally stable at room temperature, heating them—especially during distillation—requires strict thermal control to prevent runaway decomposition.
Synthetic Workflows & Protocols
The following workflows describe the conversion of nitro-pyrazole carboxylic acids to their acid chlorides and subsequent derivatization.
Workflow Visualization
The following diagram outlines the critical path from the carboxylic acid precursor to the bioactive scaffold.
Protocol A: Synthesis of 1-Methyl-4-nitro-1H-pyrazole-5-carbonyl chloride
Context: This specific isomer is a key intermediate for sildenafil-like analogs.[1] The use of oxalyl chloride is preferred over thionyl chloride for small-scale medicinal chemistry to avoid difficult-to-remove sulfur byproducts.
Suspension: Suspend the carboxylic acid in anhydrous DCM under an inert atmosphere (
or Ar).
Activation: Add catalytic DMF. Note: DMF forms the Vilsmeier-Haack reagent in situ, which is the active chlorinating species.
Chlorination: Add oxalyl chloride dropwise at 0°C. Gas evolution (
, ) will be vigorous.
Reaction: Allow to warm to room temperature and stir for 2-4 hours until the solution becomes clear (indicating consumption of the starting acid).
Isolation: Concentrate in vacuo. Crucial: Co-evaporate with toluene (2x) to remove traces of oxalyl chloride.
Validation: The crude solid is typically used immediately. IR spectroscopy should show a shift from the broad acid carbonyl (~1700
) to the sharp acid chloride peak (~1780 ).
Protocol B: General Amide Coupling (Library Synthesis)
Context: To generate a library of potential antimicrobial agents.
Procedure:
Dissolve the amine (1.1 eq) and a non-nucleophilic base (DIPEA or
, 2.0 eq) in DCM or THF.
Cool to 0°C.
Add the solution of Nitro-Pyrazole Carbonyl Chloride (1.0 eq) dropwise.
Stir for 1-12 hours. Monitor by TLC/LC-MS.
Workup: Wash with 1N HCl (to remove unreacted amine) and saturated
(to remove hydrolyzed acid).
Medicinal Chemistry Applications
Kinase Inhibitors (The "Masked" Amine Strategy)
In kinase inhibitor design, the aminopyrazole motif is a "privileged scaffold" that often binds to the hinge region of the ATP-binding pocket.
Strategy: The nitro group serves as a "masked" amine. Direct synthesis of amino-pyrazole acid chlorides is difficult due to self-polymerization.
Execution:
Couple 4-nitro-pyrazole-3-carbonyl chloride with an aryl amine.
Reduce the nitro group (e.g.,
or ) to the amine.
The resulting 4-amino-pyrazole-3-carboxamide can now form critical hydrogen bonds (Donor-Acceptor) within the kinase active site [1].
Antimicrobial & Antifungal Agents
Nitro-heterocycles (like nitrofurantoin) are known for their ability to generate reactive oxygen species (ROS) or interfere with bacterial DNA.
Application: Amides derived from 1-methyl-3-nitro-pyrazole-4-carbonyl chloride exhibit broad-spectrum activity.
Mechanism: The electron-deficient pyrazole ring facilitates cellular entry, while the nitro group (often at the 3- or 4-position) acts as the pharmacophore. Recent studies indicate high efficacy against MRSA when coupled with thiazole or benzothiazole amines [2].
PDE5 Inhibitors (Sildenafil Analogs)
The synthesis of Sildenafil (Viagra) and its analogs relies heavily on pyrazole chemistry.
Role: This intermediate builds the pyrazolopyrimidinone core. The carbonyl chloride reacts with a primary amide to close the pyrimidine ring. The nitro group is subsequently reduced to an amine to allow for the introduction of the sulfonyl group later in the sequence [3].
Data Summary: Substituent Effects
The following table summarizes how the position of the nitro group affects the reactivity and biological application of the carbonyl chloride.
Isomer
Reactivity ()
Primary Application
Stability
4-Nitro-3-carbonyl
High
Kinase Inhibitors (Precursor to 4-amino)
Moderate
3-Nitro-4-carbonyl
Moderate
Antimicrobial Agents
Good
4-Nitro-5-carbonyl
Very High
PDE5 Inhibitors (Cyclization precursor)
Low (Hydrolysis prone)
Safety & Handling Guidelines
Corrosivity: Nitro-pyrazole carbonyl chlorides release HCl upon contact with moisture. Handle in a fume hood with acid-resistant gloves.
Energetic Properties: The combination of a nitro group on a nitrogen-rich heterocyclic ring increases shock sensitivity. Avoid rotary evaporation to dryness at high temperatures (>50°C).
Storage: Store under argon at -20°C. If the solid turns from yellow to orange/brown, it indicates decomposition/hydrolysis.
References
Discovery of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives as novel discoidin domain receptor 1 (DDR1) inhibitors. Bioorganic & Medicinal Chemistry. (2021).[2] Link
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. (2018). Link
1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride: A versatile building block. Smolecule. (2023). Link
Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Journals of Medical Documentation. (2021). Link
Technical Guide: Solubility Profile & Handling of 1-Ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride
Topic: Solubility and Handling of 1-Ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Discovery Scientists Executive Summary: The D...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Solubility and Handling of 1-Ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Process Chemists, and Drug Discovery Scientists
Executive Summary: The Dissolution vs. Decomposition Paradox
For researchers working with 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride (CAS: 905307-18-8 / Analogues), "solubility" is not merely a physical constant—it is a kinetic competition between dissolution and solvolysis.
As an acid chloride, this compound is an electrophilic "warhead." In the presence of nucleophilic solvents (water, alcohols, amines), it does not dissolve; it reacts. Therefore, standard solubility data (g/L) is meaningless without a compatibility context. This guide defines the Solvent Compatibility Matrix necessary to maintain the structural integrity of the reagent during pharmaceutical intermediate synthesis.
Key Physicochemical Characteristics
Property
Description
Functional Group
Acyl Chloride (-COCl) attached to a Pyrazole ring
Reactivity Class
High Electrophile (Susceptible to Nucleophilic Acyl Substitution)
Primary Hazard
Hydrolysis releases HCl gas; violent reaction with water
Physical State
Solid (typically off-white to yellow crystalline)
Storage
< -20°C, Inert Atmosphere (Ar/N₂), Desiccated
Solvent Compatibility Matrix
The following classification is derived from the polarity index and nucleophilicity of common laboratory solvents relative to the pyrazole-carbonyl chloride moiety.
Table 1: Solvent Selection Guide
Solvent Class
Specific Solvent
Compatibility
Solubility Rating
Notes for Process
Halogenated
Dichloromethane (DCM)
Excellent
High (>100 mg/mL)
Preferred solvent. Low boiling point allows easy removal. Must be anhydrous.[1]
Chloroform (CHCl₃)
Excellent
High
Good alternative if higher density/boiling point is needed.
1,2-Dichloroethane
Good
High
Useful for reflux conditions (>80°C).
Ethers
THF (Tetrahydrofuran)
Good
Moderate-High
Must be stabilized and free of peroxides/water.
2-MeTHF
Good
Moderate
Greener alternative to THF; better phase separation in workups.
Diethyl Ether
Fair
Moderate
High volatility can lead to crusting/precipitation on glassware.
Aromatics
Toluene
Good
Moderate
Ideal for high-temperature reactions. Lower solubility at RT than DCM.
Chlorobenzene
Good
High
Excellent for scale-up; high boiling point.
Polar Aprotic
DMF / DMAc
Caution
High
Risk: Can form Vilsmeier-type intermediates or degrade if wet. Use only if necessary for subsequent coupling.
Acetonitrile (MeCN)
Fair
Moderate
Use anhydrous.[1] Good for polar reactions but less solubilizing than DCM.
Protic (Forbidden)
Water
FATAL
N/A (Decomposes)
Rapid hydrolysis to carboxylic acid + HCl.
Methanol / Ethanol
FATAL
N/A (Decomposes)
Rapid alcoholysis to methyl/ethyl esters.
Amines (Primary/Secondary)
FATAL
N/A (Reacts)
Forms amides immediately.
Mechanism of Solvolysis (Why "Dissolving" in Alcohol Fails)
It is critical to understand that attempting to dissolve this compound in methanol results in a chemical transformation, not a physical mixture. The electron-withdrawing nitro group at the 4-position of the pyrazole ring enhances the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack.
Visualization: Solvation vs. Solvolysis Pathways
Figure 1: Decision pathways for solvent interaction. Green paths indicate safe processing; red paths indicate irreversible chemical degradation.
Experimental Protocol: Preparation of Anhydrous Stock Solutions
Objective: Prepare a stable 0.5 M solution of 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride for immediate use in acylation reactions (e.g., amide coupling).
Purge the working area (fume hood) with nitrogen or argon. Acid chlorides hydrolyze with atmospheric moisture, forming a white crust of carboxylic acid and releasing HCl fumes.
Weighing:
Calculate mass required:
.
Note: Weigh quickly to minimize air exposure.
Dissolution:
Add the solid to the oven-dried flask.
Add anhydrous DCM to 50% of the final volume.
Swirl gently under inert gas flow. The solid should dissolve readily to form a clear, slightly yellow solution.
Volume Adjustment:
Dilute to the mark with anhydrous DCM.
Seal immediately with a septum.
Validation (Self-Check):
Visual Check: If the solution turns cloudy or precipitates a white solid, moisture ingress has occurred (hydrolysis to the insoluble acid).
Bubbling: If gas evolution is observed without reagents, HCl is being released due to moisture.
Troubleshooting Table
Observation
Root Cause
Corrective Action
White precipitate forms
Hydrolysis (Water contamination)
Filter solid (carboxylic acid) and re-dry solvent. Use fresh reagent.
Fuming upon opening
HCl release
Normal for aged samples. Degas with N₂.
Slow dissolution
Particle size / Cold solvent
Sonicate briefly under N₂. Do not heat >30°C in DCM.
Application Workflow: Amide Coupling
The primary utility of this solubility data is in nucleophilic substitution. Below is the standard workflow for reacting this acid chloride with an amine.
Figure 2: Standard operating procedure for utilizing the solubilized acid chloride in synthesis.
Sigma-Aldrich. (2024). Safety Data Sheet: 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid derivatives. Retrieved from
Ilhan, I. O., et al. (2011). "Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols." Asian Journal of Chemistry, 25(3).[3] Retrieved from
ChemistrySteps. (2023). Solubility of Organic Compounds: A Guide to Intermolecular Interactions. Retrieved from
IIT Kanpur. (2024). Acid Chloride Properties and Reactivity Guide. Retrieved from
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Technical Guide
Audience: Researchers, Medicinal Chemists, Process Chemists
Focus: 1-Methyl-3-(trifluoromethyl)pyrazole-4-carbonyl chloride and related analogs.
Executive Summary
Electron-deficient pyrazole acid chlorides are pivotal electrophilic building blocks in modern agrochemistry (specifically SDHI fungicides like Fluxapyroxad and Sedaxane) and oncology drug discovery (kinase inhibitors). Their utility stems from the unique electronic properties of the pyrazole ring: when substituted with electron-withdrawing groups (EWGs) like trifluoromethyl (
) or halogens, the attached acid chloride moiety exhibits heightened electrophilicity.
However, this reactivity comes at a cost. These intermediates are prone to rapid hydrolysis and can exhibit non-intuitive regioselectivity during coupling if the pyrazole nitrogen is not distinctively protected or alkylated. This guide dissects the mechanistic underpinnings of their reactivity, provides robust synthesis protocols, and outlines troubleshooting strategies for high-fidelity amide couplings.
Structural & Electronic Analysis
The "Push-Pull" Electronic Environment
The reactivity of pyrazole-4-carbonyl chlorides is defined by the competition between the electron-rich
-system of the heteroaromatic ring and the strong inductive withdrawal of substituents.
The Pyrazole Core: The N1-nitrogen donates electron density into the ring (mesomeric effect), theoretically reducing the electrophilicity of the C4-carbonyl.
The Electron-Deficient Modifier: A
or group at the C3 position exerts a powerful inductive effect (). This withdraws electron density away from the ring and the carbonyl carbon, overriding the mesomeric donation.
Net Result: The carbonyl carbon becomes highly electrophilic, significantly more so than in phenyl analogs (e.g., benzoyl chloride). This makes them excellent acylating agents but renders them hypersensitive to moisture.
Reactivity Landscape Diagram
The following diagram maps the core reactivity pathways, highlighting the intended transformations versus the degradation routes.
Figure 1: Reactivity landscape of electron-deficient pyrazole acid chlorides. The red node represents the reactive intermediate; green indicates the primary synthetic target.
Synthesis & Production Protocols
Generating the acid chloride in situ or isolating it requires careful reagent selection to prevent ring halogenation or decomposition.
Suspension: Charge the carboxylic acid into anhydrous DCM under an inert atmosphere (
or Ar). The starting material is often sparingly soluble.
Activation: Add catalytic DMF. Note: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent (chloroiminium species), which is the active chlorinating agent.
Addition: Cool to
. Add oxalyl chloride dropwise.[1] Caution: Vigorous gas evolution ().
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours. The suspension should become a clear solution, indicating conversion to the acid chloride.[1]
Workup: Concentrate in vacuo to remove solvent and excess oxalyl chloride.
Critical Step: Co-evaporate with toluene twice to remove traces of HCl and oxalyl chloride.
Storage: Use immediately or store at
under Argon. Do not store in standard freezers without secondary containment due to hydrolysis risk.
Reactivity Profile: The Amidation Reaction[2]
The most common application is coupling with anilines to form carboxamide fungicides or kinase inhibitors.
Mechanism & Base Selection
The reaction follows an addition-elimination mechanism. Because the pyrazole ring is electron-deficient, the carbonyl carbon is highly susceptible to nucleophilic attack.
Weak Nucleophiles (Anilines): React cleanly but require a base to scavenge the generated HCl.
Preferred Bases: Pyridine, Triethylamine (
), or DIPEA.
Biphasic Systems:
or in EtOAc/Water can be used (Schotten-Baumann conditions), but hydrolysis of the acid chloride competes. Use anhydrous organic base conditions for maximum yield.
Regioselectivity & Side Reactions
Hydrolysis (The Silent Killer):
Symptom:[2][3][4][5] Low yield, presence of starting acid in LCMS.
Cause: Wet solvents or wet amine.
Fix: Dry solvents over molecular sieves (3Å or 4Å).
N-Alkylation vs. N-Acylation:
If the pyrazole nitrogen is unsubstituted (NH), the acid chloride can react with itself or alkylating agents. Standard practice is to use N-alkylated (e.g., N-methyl) precursors.
Dimerization:
Rare in 4-carbonyl systems, but if strong bases (NaH) are used, deprotonation at C5 (if unsubstituted) can lead to condensation.
Experimental Workflow Visualization
The following diagram illustrates the optimized pathway for converting the acid to the amide, including critical decision points.
Figure 2: Step-by-step process flow for amide synthesis.
Troubleshooting Guide
Observation
Probable Cause
Corrective Action
Brown/Black crude oil
Decomposition/Oxidation.
Ensure inert atmosphere ().[3] Keep temp during evaporation.
Precipitate during coupling
Amine Hydrochloride salt (Normal).
This is expected (). Filter off or wash with water.
Starting Acid in Product
Hydrolysis of Acid Chloride.
Check solvent water content (Karl Fischer). Use fresh oxalyl chloride.
Low Reactivity with Aniline
Aniline is too electron-poor.
Switch to stronger base (NaH) or heat (reflux in Toluene).
References
Synthesis of Pyrazole-3-Carboxylic Acid Chlorides and Amides
Ilhan, I. O., et al. "Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides."[6] Asian Journal of Chemistry, 2012.
Process Development for SDHI Fungicides (Fluxapyroxad/Sedaxane)
Yu, H., et al. "Route Design and Development of Tetrachlorantraniliprole: Copper-Catalyzed Cyclization and One-Pot Preparation of Pyrazole Acid Chloride." Organic Process Research & Development, 2022.[7]
General Reactivity of Pyrazoles
Götzinger, A. C., & Müller, T. J. J. "Pyrazoles (Update 2017)." Science of Synthesis, Thieme.
Handling and Stability Data
BenchChem Technical Support.[1][3] "Stability and Storage of Pyrazole Compounds."
One-Pot Synthesis Methodologies
Zhang, Z., et al. "One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles." Organic Letters, 2023.
Hazard Assessment and Safe Handling of 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride: A Proactive Safety Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Compound Identification and Hazard Inference by Structural Analogy The primary challenge in ensuring the safe handling of 1-ethy...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Compound Identification and Hazard Inference by Structural Analogy
The primary challenge in ensuring the safe handling of 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride is the absence of specific toxicological and safety data. A structurally similar compound, 1-ethyl-4-nitro-1H-pyrazole-5-carbonyl chloride, is noted as a highly reactive intermediate that has been commercially discontinued, which strongly implies significant handling challenges.[1] Our approach, therefore, is to infer the hazard profile by dissecting the molecule's structure and examining the known risks associated with its functional components.
Acyl Chloride Group (-COCl): This is the most significant contributor to the compound's acute reactivity. Acyl chlorides are notoriously reactive towards nucleophiles. They react violently with water, including atmospheric moisture, to produce corrosive hydrogen chloride (HCl) gas and the corresponding carboxylic acid.[2][3] This exothermic reaction can lead to pressure buildup in sealed containers. They are corrosive to skin, eyes, and the respiratory tract.[4][5][6]
Nitro-pyrazole Moiety: The nitro group (-NO2) renders the pyrazole ring electron-deficient and increases the compound's potential for thermal instability. Nitroaromatic compounds are recognized as a class of concern due to their potential toxicity and, in some cases, explosive properties.[7][8] Overexposure to certain nitroaromatic compounds can lead to serious health issues, including organ damage.[7]
Pyrazole Core: The pyrazole ring itself is a stable aromatic heterocycle, but its properties are heavily modified by the attached functional groups.
The combination of these groups creates a molecule that must be treated as highly corrosive, water-reactive, toxic, and potentially thermally unstable.
Table 1: Hazard Profile of Structurally Related Compounds
Compound Name
CAS Number
Key Hazards Identified in Safety Data
Acetyl Chloride
75-36-5
Highly flammable, Reacts violently with water, Causes severe skin burns and eye damage.[2][5]
4-Nitro-1H-pyrazole-3-carboxylic acid
5334-40-7
Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[9]
Methyl 3-nitro-1H-pyrazole-4-carboxylate
1798715-16-8
Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[10]
4-Nitrophenol
100-02-7
Presents a severe explosion risk if subjected to shock, Avoid all personal contact.[8]
Comprehensive Hazard Assessment
Based on the analysis of its functional groups, 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride is presumed to present the following GHS hazards. This assessment is not exhaustive and underscores the need for maximum caution.
Table 2: Inferred GHS Hazard Classifications
Pictogram
Hazard Class
Inferred Hazard Statement
Flammable Liquids
Assumed to be a combustible or flammable solid/liquid.
Skin Corrosion / Eye Damage
H314: Causes severe skin burns and eye damage.
Acute Toxicity (Oral, Dermal, Inhalation)
H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.
Specific Target Organ Toxicity
May cause damage to organs through prolonged or repeated exposure.
Explosives
Potential for explosive decomposition under heat, shock, or friction.
Reactivity and Incompatibility
The paramount danger of this compound is its reactivity.
Hydrolysis: Reacts vigorously with water, alcohols, amines, and other protic solvents to release HCl gas.[3] This reaction is rapid and exothermic, posing a risk of thermal runaway and pressure buildup.
Incompatible Materials: Avoid contact with strong bases, oxidizing agents, and powdered metals, as these can trigger violent or explosive reactions.[2][5]
Thermal Decomposition: Upon heating, the compound may decompose, releasing toxic fumes including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl).[2] The presence of the nitro group suggests that this decomposition could be rapid and potentially explosive.
Health Hazards
Corrosivity: Due to the acyl chloride group and its hydrolysis to HCl, the compound is expected to be severely corrosive. Contact will cause immediate and severe burns to the skin and eyes.[2][6] Inhalation of vapors will cause severe irritation and damage to the respiratory tract, potentially leading to a life-threatening build-up of fluid in the lungs (pulmonary edema), the symptoms of which can be delayed.[2][3]
Toxicity: Nitroaromatic compounds are known for their systemic toxicity.[7] Absorption through the skin, inhalation, or ingestion could lead to health effects whose specifics are unknown for this molecule but must be presumed significant.
Risk Mitigation and Safe Handling Protocols
A multi-layered approach to safety, prioritizing engineering controls, is mandatory.
Engineering Controls: The Primary Barrier
The principle of "as low as reasonably achievable" (ALARA) exposure must be applied.
Chemical Fume Hood: All handling of the solid or its solutions must be performed inside a certified chemical fume hood with a tested face velocity.
Inert Atmosphere: For reactions and storage, the use of an inert atmosphere (e.g., nitrogen or argon in a glovebox or via a Schlenk line) is strongly recommended to prevent hydrolysis from atmospheric moisture.[11]
Proximity to Emergency Equipment: The work area must be equipped with an immediately accessible and tested safety shower and eyewash station.[12]
Personal Protective Equipment (PPE): The Last Line of Defense
Proper PPE is not a substitute for robust engineering controls but is essential to protect from residual hazards.
Caption: Diagram 1: PPE Selection Workflow.
Standard Operating Procedure (SOP) for Handling
Preparation: Before handling, ensure the fume hood is operational, the work area is clear of incompatible materials (especially water and bases), and all necessary PPE is donned.
Weighing: Weigh the compound in the fume hood. Use a container that can be sealed under an inert atmosphere if possible.
Reaction Setup: Add the compound to the reaction vessel slowly and in a controlled manner, preferably under an inert atmosphere. If adding to a solvent, ensure the solvent is anhydrous.
Monitoring: Never leave reactions unattended. Monitor for signs of exotherm or gas evolution.[13]
Workup: Quench the reaction carefully with an appropriate non-protic solvent before introducing any aqueous solutions.
Emergency Procedures
Immediate and correct response is critical.
Caption: Diagram 2: Emergency Response Flowchart.
Spill Response
Small Spill (in fume hood): Absorb with a non-combustible, inert material like sand or vermiculite. Do NOT use water or combustible absorbents.[14] Collect the material in a sealed, labeled container for hazardous waste disposal.
Large Spill (outside fume hood): Evacuate the laboratory immediately. Alert personnel and call emergency services. Prevent entry and ensure ventilation.[8]
Exposure Response
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes in a safety shower while removing all contaminated clothing.[12] Seek immediate medical attention.
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[12] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[15] Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15]
Storage and Disposal
Storage
Store the compound in a tightly sealed container, preferably under an inert atmosphere. The storage location must be a cool, dry, well-ventilated area designated for reactive and toxic chemicals, away from heat, ignition sources, and incompatible materials (especially water, bases, and oxidizers).[10][16]
Disposal
All waste containing this material is considered hazardous waste.
Neutralization of Residues: Small residual amounts of the compound can be slowly and carefully added to a stirred, cooled solution of sodium bicarbonate or another weak base in a non-protic solvent to neutralize the acyl chloride. This procedure is itself hazardous and should only be performed by trained personnel in a fume hood.
Waste Collection: Collect all contaminated materials (including absorbent from spills) in a properly labeled, sealed container.
Regulatory Compliance: Dispose of waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[14]
Conclusion
1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride is a chemical that demands the highest level of respect and caution. Its hazard profile, inferred from its reactive functional groups, indicates that it is highly corrosive, water-reactive, toxic, and potentially unstable. Strict adherence to the engineering controls, PPE requirements, and handling protocols outlined in this guide is essential for mitigating the significant risks it poses. In the absence of specific manufacturer data, this proactive, principles-based approach to safety is a prerequisite for any experimental work involving this compound.
References
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from nj.gov. [Link]
American Elements. (n.d.). Ethyl 4-nitro-1H-pyrazole-3-carboxylate. Retrieved from americanelements.com. [Link]
GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from gov.uk. [Link]
ReAgent. (2024, August 7). How to Safely Handle Reactive Chemicals. Retrieved from chemicals.co.uk. [Link]
University of California, Los Angeles - Environmental Health & Safety. (n.d.). Working with Highly Reactive Materials. Retrieved from ehs.ucla.edu. [Link]
Gadal, M. R., Piro, N., & Doumenq, P. (2022). Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. [Link]
International Labour Organization. (n.d.). International Chemical Safety Cards (ICSC): Acetyl Chloride. Retrieved from ilo.org. [Link]
Ministry of Health, Saudi Arabia. (2019, May 28). First Aid - Chemical Poisoning. Retrieved from moh.gov.sa. [Link]
PubChem. (n.d.). 4-Nitro-1H-pyrazole-3-carboxylic acid. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]
PubChemLite. (n.d.). 1-ethyl-3-nitro-1h-pyrazole-4-sulfonyl chloride. Retrieved from pubchemlite.com. [Link]
Safety & Work. (2020, June). Reactive chemicals and chemical reactions. Retrieved from safety-work.org. [Link]
Princeton University - Environmental Health & Safety. (n.d.). Hazardous Chemical Exposures. Retrieved from ehs.princeton.edu. [Link]
ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from researchgate.net. [Link]
Centers for Disease Control and Prevention. (2024, April 10). What to Do in a Chemical Emergency. Retrieved from cdc.gov. [Link]
MDPI. (2021, August 9). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. Retrieved from mdpi.com. [Link]
Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
Biological Activity of 1-Ethyl-4-Nitro-Pyrazole-3-Carboxamide Derivatives
The following technical guide details the biological activity, synthesis, and pharmacological potential of 1-ethyl-4-nitro-pyrazole-3-carboxamide and its derivatives. Technical Whitepaper | Version 2.0 Executive Summary...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the biological activity, synthesis, and pharmacological potential of 1-ethyl-4-nitro-pyrazole-3-carboxamide and its derivatives.
Technical Whitepaper | Version 2.0
Executive Summary
The 1-ethyl-4-nitro-pyrazole-3-carboxamide scaffold represents a critical "privileged structure" in medicinal chemistry. While the parent nitro-compound exhibits intrinsic antimicrobial properties—likely driven by nitro-reduction mechanisms—its primary value lies as a high-fidelity precursor for 4-amino-pyrazole-3-carboxamide derivatives. These downstream metabolites and synthetic analogs have emerged as potent ATP-competitive kinase inhibitors (targeting CDK2/4, FLT3) and DNA minor groove binders . This guide analyzes the dual-nature of this scaffold: the nitro-warhead (antimicrobial) and the amino-linker (anticancer).
Chemical Architecture & Synthesis
The core structure consists of a pyrazole ring substituted at the N1 position with an ethyl group, C3 with a carboxamide, and C4 with a nitro group. The 1-ethyl group provides essential lipophilicity for membrane permeability, while the 4-nitro group serves as an electron-withdrawing moiety that modulates the pKa of the ring protons and acts as a masked amino group.
Synthetic Pathway (Protocol)
The synthesis typically proceeds via the functionalization of 4-nitropyrazole-3-carboxylic acid.[1][2]
Step-by-Step Protocol:
N-Alkylation: React ethyl 4-nitro-1H-pyrazole-3-carboxylate with ethyl iodide (EtI) and potassium carbonate (
) in DMF at 60°C.
Mechanism:
nucleophilic substitution.
Yield: Typically >85%.
Hydrolysis: Treat the ester with LiOH (aq) in THF/MeOH to yield the free acid.
Amidation (The Divergent Step): Activate the acid using EDCI/HOBt or Oxalyl Chloride/DMF. React with the desired amine (
) to form the carboxamide.
Critical Control: Maintain pH > 8 during amine addition to prevent acid precipitation.
The following diagram illustrates the conversion of the nitro-scaffold into bioactive classes.
Figure 1: Synthetic workflow transforming the precursor into antimicrobial nitro-derivatives and anticancer amino-derivatives.
Biological Activity Profile
Antimicrobial Activity (The Nitro-Warhead)
Derivatives retaining the 4-nitro group exhibit broad-spectrum antibacterial and antifungal activity.
Mechanism: Similar to metronidazole, the nitro group is believed to undergo enzymatic reduction within the bacteria (via nitroreductases), generating reactive nitro-radical anions that damage DNA and disrupt cellular respiration.
Spectrum:
Gram-positive: High potency against Staphylococcus aureus (MIC ranges: 4–16
g/mL).
Fungi:[3][4] Moderate activity against Candida albicans and Aspergillus niger.
SAR Insight: N1-ethyl substitution is superior to N1-methyl or unsubstituted analogs regarding fungal cell wall penetration.
Anticancer Activity (The Amino-Derivative)
The most significant pharmacological application arises when the nitro group is reduced to an amine and further derivatized (e.g., to a urea). These compounds act as Type I Kinase Inhibitors .
3.2.1 Target: FLT3 and CDK2/4
Research indicates that 1-ethyl-4-ureido-pyrazole-3-carboxamides bind to the ATP-binding pocket of kinases.
M) with FLT3 and substrate in kinase buffer (50 mM HEPES, pH 7.5, 10 mM ).
Initiate reaction with
-ATP.
Incubate for 60 min at room temperature.
Stop reaction with 3% phosphoric acid.
Filter through P81 phosphocellulose plates and wash.
Analysis: Measure incorporated radioactivity via scintillation counting. Calculate
using non-linear regression.
Minimum Inhibitory Concentration (MIC) Assay
To validate antimicrobial activity of the nitro-derivatives:
Method: Broth microdilution (CLSI standards).
Inoculum:
CFU/mL of S. aureus (ATCC 29213).
Dosing: Serial 2-fold dilutions of 1-ethyl-4-nitro-pyrazole-3-carboxamide in DMSO.
Readout: Visual turbidity or
after 24h incubation at 37°C.
References
Synthesis and Antimicrobial Activity of Pyrazole Carboxamide Derivatives. Journal of Applied Pharmaceutical Science, 2023.
Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia MDPI, 2022.
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia. Molecules, 2019.
Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Biological and Pharmaceutical Bulletin, 2014.
synthesis protocol for 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride from acid
Application Note: High-Fidelity Synthesis of 1-Ethyl-4-nitro-1H-pyrazole-3-carbonyl Chloride Executive Summary This application note details a robust, scalable protocol for the conversion of 1-ethyl-4-nitro-1H-pyrazole-3...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Fidelity Synthesis of 1-Ethyl-4-nitro-1H-pyrazole-3-carbonyl Chloride
Executive Summary
This application note details a robust, scalable protocol for the conversion of 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid (CAS 401906-11-4) to its corresponding acid chloride, 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride (CAS 1260658-93-2). This intermediate is a critical scaffold in the synthesis of high-energy density materials (HEDMs) and bioactive pyrazole-carboxamides. The protocol utilizes thionyl chloride (
) mediated chlorination catalyzed by N,N-dimethylformamide (DMF), ensuring high conversion rates (>95%) while mitigating the deactivating electronic effects of the C4-nitro group.
Strategic Reaction Engineering
Chemical Context & Causality
The transformation relies on Nucleophilic Acyl Substitution .[1] The substrate features a nitro group at the C4 position of the pyrazole ring.[2][3]
Electronic Effect: The
group is strongly electron-withdrawing. This reduces the electron density of the pyrazole ring, making the carboxylic acid proton more acidic ( lowering) but potentially reducing the nucleophilicity of the carbonyl oxygen.
Reagent Selection:Thionyl Chloride (
) is selected over oxalyl chloride for this specific substrate due to its ability to serve as both reagent and solvent, facilitating thermal drive (reflux) required to overcome the steric and electronic deactivation of the nitro-substituted core.
Oven-dry a 2-neck round-bottom flask (RBF) and a reflux condenser.
Equip the flask with a magnetic stir bar and a gas outlet connected to a dilute NaOH scrubber (to neutralize
and emissions).
Critical: Maintain an inert atmosphere (
or Ar) throughout to prevent hydrolysis.
Step 2: Reagent Addition
Charge the RBF with 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid (1.0 equiv).
Add Thionyl Chloride (5-10 equiv) slowly. Note: If the scale is >10g, dilute with dry toluene (3-5 volumes) to manage exotherm; otherwise, run neat.
Add DMF (2-3 drops per gram of acid) to initiate the catalytic cycle.
Step 3: Reaction Phase
Heat the mixture gradually to reflux (75-80°C) .
Maintain reflux for 2 to 4 hours .
Visual Cue: The suspension should clarify to a homogeneous solution as the acid is consumed.
Step 4: Self-Validating Monitoring (The Methanol Quench)
Do not attempt to run TLC directly on the acid chloride.
Withdraw a 50 µL aliquot of the reaction mixture.
Quench into 200 µL of dry Methanol (MeOH) in a vial.
Wait 5 minutes (converts acid chloride to methyl ester).
Run TLC (System: 50% EtOAc/Hexanes) comparing the Quenched Aliquot vs. Starting Acid .
Starting Acid: Lower
, often streaks.
Methyl Ester (Proxy for Chloride): Higher
, distinct spot.
Pass Criteria: Complete disappearance of the acid spot.
Step 5: Workup & Isolation
Cool the reaction mixture to room temperature.
Concentrate under reduced pressure (Rotary Evaporator) to remove excess
.
Azeotropic Drying: Add dry Toluene (2x volume) and re-evaporate. Repeat this step 2 times. Reason: This removes trace thionyl chloride trapped in the crystal lattice.
Final Product: The residue is 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride , typically an off-white to pale yellow solid.
Storage: Store immediately under inert gas at 4°C.
Process Visualization
Figure 2: Operational workflow for the synthesis and isolation.
Troubleshooting & Stability Guide
Issue
Probable Cause
Corrective Action
No Reaction (TLC shows acid)
Catalyst failure or old ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">
.
Add fresh DMF (catalytic). Ensure is not hydrolyzed.
Product turns to oil/gum
Residual solvent or impurities.
Triturate with dry Hexane or Pentane to induce crystallization.
Reversion to Acid
Moisture ingress during workup.
Ensure all glassware for workup is oven-dried. Use Schlenk line techniques.
Darkening of Color
Thermal decomposition.
Do not exceed 85°C bath temperature. The nitro group can sensitize the ring to thermal stress.
Safety Warning:
This reaction generates Sulfur Dioxide (
) and Hydrogen Chloride () . Both are toxic and corrosive gases. The reaction must be performed in a well-ventilated fume hood with an appropriate scrubbing system.
References
PubChem. (n.d.). 1-Ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride (CAS 1260658-93-2).[] National Library of Medicine. Retrieved from [Link]
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) – Conversion of Carboxylic Acids to Acid Chlorides. Retrieved from [Link]
ResearchGate. (2019). Monitoring Acid Chloride Formation via Methanol Quench. Retrieved from [Link]
American Elements. (n.d.). Ethyl 4-nitro-1H-pyrazole-3-carboxylate (Ester Derivative Reference). Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Efficiency Nucleophilic Acyl Substitution with Pyrazole Acid Chlorides
Abstract & Strategic Importance
Pyrazole-4-carboxylic acid derivatives are privileged scaffolds in modern medicinal chemistry and agrochemistry. They serve as the pharmacophore backbone for numerous kinase inhibitors (e.g., JAK inhibitors) and succinate dehydrogenase inhibitor (SDHI) fungicides. While peptide coupling reagents (HATU, EDC) are common for amide formation, the acid chloride route remains the gold standard for scale-up and difficult couplings due to the high electrophilicity of the acyl chloride species.
This guide provides a rigorous, field-proven protocol for the generation and subsequent nucleophilic acyl substitution of pyrazole acid chlorides. It addresses specific challenges such as the autocatalytic decomposition of the active species and the "stickiness" of the pyrazole nitrogen.
Mechanistic Insight: The Pyrazole Electronic Effect
Unlike simple benzoyl chlorides, pyrazole acid chlorides possess unique electronic properties governed by the heteroaromatic ring.
Electron Density: The pyrazole ring is generally electron-rich, but the
-substitution pattern critically alters reactivity. A 1-methyl substituent donates electron density, potentially reducing carbonyl electrophilicity compared to a phenyl ring. However, electron-withdrawing groups (e.g., at C3) dramatically increase reactivity, making the acid chloride prone to rapid hydrolysis.
Mechanism: The reaction follows the classical Nucleophilic Acyl Substitution (Addition-Elimination) pathway.[1][2]
Figure 1: Reaction Mechanism
Caption: The nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate. The chloride ion is expelled, reforming the carbonyl bond.[1]
Pre-Reaction Considerations
Parameter
Recommendation
Rationale
Solvent
Anhydrous DCM or THF
DCM is preferred for solubility; THF is required if the amine is polar. Avoid protic solvents.
Setup: Flame-dry a round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with nitrogen.[3]
Dissolution: Suspend the pyrazole carboxylic acid in anhydrous DCM (concentration ~0.2 M).
Activation: Add catalytic DMF (dimethylformamide).[3] Critical: DMF acts as a Vilsmeier-Haack type catalyst, forming a reactive chloroiminium intermediate that transfers chloride to the acid.
Chlorination: Cool the solution to 0°C. Add Oxalyl Chloride dropwise via syringe.
Observation: Vigorous bubbling (
evolution) will occur.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
Monitoring (The Methanol Quench):
Take an aliquot (50 µL).
Quench into anhydrous Methanol (200 µL).
Run TLC.[3][4] If the spot corresponds to the methyl ester (usually higher
than the acid) and the acid spot is gone, conversion is complete.
Isolation: Concentrate the reaction mixture in vacuo (rotary evaporator) to remove solvent and excess oxalyl chloride.
Note: Do not heat above 40°C. The residue is the crude acid chloride (usually a yellow/tan solid or oil). Use immediately.
Preparation: Redissolve the crude acid chloride in anhydrous DCM (0.2 M) under nitrogen. Cool to 0°C.[3]
Base Addition: Add DIPEA to the solution.
Coupling: Add the Amine (dissolved in minimal DCM if solid) dropwise to the cold acid chloride solution.
Exotherm: The reaction is exothermic. Control addition rate to maintain temperature <5°C.
Completion: Remove ice bath and stir at RT for 2–12 hours.
Monitoring: TLC/LC-MS should show consumption of the methyl ester surrogate (from the quench test) or the disappearance of the amine.
Workup:
Dilute with DCM.
Wash with 1N HCl (to remove excess amine/DIPEA). Caution: If product contains basic nitrogens (e.g., pyridines), use saturated
instead of HCl.
Wash with sat.
(to remove unreacted acid).
Wash with Brine, dry over
, and concentrate.
Workflow Visualization
Figure 2: Experimental Workflow
Caption: Step-by-step execution from acid precursor to isolated amide.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Low Yield
Hydrolysis of Acid Chloride
Ensure glassware is flame-dried. Use fresh anhydrous solvents.[3]
Incomplete Coupling
HCl salt formation
The amine might be forming a salt with the HCl byproduct, rendering it non-nucleophilic. Increase DIPEA to 3.0 equiv.
Regioselectivity
N-acylation of Pyrazole
If using 1H-pyrazole (unsubstituted N), the acid chloride can attack the pyrazole ring of another molecule. Use N-protected pyrazoles (e.g., 1-methyl, 1-THP) only.
Impurity Profile
Dimerization
High concentration can lead to intermolecular reactions. Dilute to 0.1 M.
Safety Information (E-E-A-T)
Oxalyl Chloride: Highly toxic by inhalation. Reacts violently with water to produce HCl and CO. Must be used in a fume hood.
Pyrazole Acid Chlorides: Potent sensitizers and lachrymators. Avoid skin contact.
Waste Disposal: Quench all reaction mixtures and glassware rinses with methanol or saturated bicarbonate before disposal to destroy residual acid chlorides.
References
Vertex Pharmaceuticals. Preparation of Pyrazole Derivatives as Kinase Inhibitors. World Intellectual Property Organization. WO2014120397A1. Link
Application Note: DMAP-Catalyzed Synthesis of 1-Ethyl-4-Nitro-Pyrazole Derivatives
Abstract Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Specifically, 1-ethyl-4-nitro-pyrazole serves as a crucial intermediate for t...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Specifically, 1-ethyl-4-nitro-pyrazole serves as a crucial intermediate for the synthesis of advanced pharmaceutical compounds and energetic materials.[2] Traditional N-alkylation methods for pyrazoles often necessitate the use of strong bases or high temperatures.[1][3] This application note details a robust and efficient two-step synthetic protocol for 1-ethyl-4-nitro-pyrazole. The process begins with the direct nitration of pyrazole, followed by a highly efficient N-ethylation reaction catalyzed by 4-Dimethylaminopyridine (DMAP). The inclusion of DMAP significantly accelerates the ethylation step, enabling the reaction to proceed under mild conditions with high yield. This protocol is designed for researchers in drug discovery and process chemistry, providing a reliable and scalable method for accessing this valuable synthetic building block.
Introduction
The pyrazole motif is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anti-infective, anti-oxidant, and anti-tumor properties.[1] The functionalization of the pyrazole ring, particularly at the N1 and C4 positions, allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. The 1-ethyl-4-nitro-pyrazole scaffold is of particular interest as the nitro group can be readily transformed into other functional groups, such as amines, providing a versatile handle for further derivatization.
Conventional N-alkylation of pyrazoles typically involves deprotonation with a strong base followed by reaction with an alkyl halide.[3] These conditions can be harsh and may not be compatible with sensitive functional groups. 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst known to significantly accelerate acylation and alkylation reactions.[4][5] Its catalytic activity stems from the formation of a highly reactive intermediate with the electrophile, which is then more susceptible to nucleophilic attack.[6]
This guide outlines a scientifically-grounded, two-step procedure for the synthesis of 1-ethyl-4-nitro-pyrazole. The initial step involves the optimized nitration of pyrazole to yield 4-nitropyrazole.[7] The subsequent key step is the DMAP-catalyzed N-ethylation of 4-nitropyrazole. We will delve into the mechanistic role of DMAP, provide a detailed, step-by-step protocol, and offer insights for optimization and troubleshooting.
Reaction Scheme and DMAP Catalytic Cycle
The overall synthesis proceeds in two distinct stages:
Nitration of Pyrazole: Pyrazole is treated with a nitrating mixture to install a nitro group at the C4 position.
DMAP-Catalyzed N-Ethylation: The resulting 4-nitropyrazole is then alkylated using an ethylating agent in the presence of a mild base and a catalytic amount of DMAP.
The catalytic role of DMAP in the ethylation step is crucial for the efficiency of the reaction. DMAP acts as a nucleophilic catalyst, not merely as a base.[8] The pyridine nitrogen of DMAP attacks the ethylating agent (e.g., ethyl iodide) to form a highly reactive N-ethyl-dimethylaminopyridinium salt. This intermediate is a much more potent ethylating agent than ethyl iodide itself. The pyrazole anion, formed by deprotonation with a mild base like potassium carbonate, then readily attacks this activated intermediate to furnish the desired 1-ethyl-4-nitro-pyrazole and regenerate the DMAP catalyst.
microwave-assisted synthesis using 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride
Application Note: Microwave-Assisted Synthesis Using 1-Ethyl-4-Nitro-1H-Pyrazole-3-Carbonyl Chloride Part 1: Executive Summary & Strategic Context The Scaffold: 1-Ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride is a high-v...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Microwave-Assisted Synthesis Using 1-Ethyl-4-Nitro-1H-Pyrazole-3-Carbonyl Chloride
Part 1: Executive Summary & Strategic Context
The Scaffold:
1-Ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride is a high-value electrophilic building block. The pyrazole-3-carboxamide motif is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in numerous kinase inhibitors (e.g., for JAK, Aurora kinases) and antimicrobial agents. The C4-nitro group serves two critical functions:
Electronic Activation: It withdraws electron density from the pyrazole ring, significantly increasing the electrophilicity of the C3-carbonyl carbon, thereby accelerating nucleophilic attack.
Synthetic Handle: Post-amidation, the nitro group can be reduced to an amine, enabling further diversification (e.g., urea formation or heterocyclization).
The Challenge:
While highly reactive, this acid chloride is hydrolytically unstable. Traditional thermal heating often leads to competitive hydrolysis (reversion to the carboxylic acid) or dimerization before the desired amidation is complete.
The Solution:
Microwave-assisted organic synthesis (MAOS) offers a superior alternative. By applying dielectric heating, we can access higher temperatures rapidly (superheating) in sealed vessels. This kinetic regime favors the bimolecular amidation reaction over unimolecular decomposition pathways, typically boosting yields from ~60% (thermal) to >90% (MW) while reducing reaction times from hours to minutes.
Part 2: Chemical Logic & Mechanism
The reaction follows a classic Nucleophilic Acyl Substitution pathway.[1] Under microwave irradiation, the dipolar polarization of the solvent and reagents lowers the activation energy of the transition state.
Key Mechanistic Considerations:
Electrophilicity: The C4-nitro group makes the C3-carbonyl highly susceptible to nucleophilic attack.
Base Selection: A non-nucleophilic base (e.g., DIPEA) is critical to scavenge the HCl byproduct without competing with the amine substrate.
Solvent Choice: Polar aprotic solvents (DCM, THF, Acetonitrile) are preferred to absorb microwave energy efficiently while preventing hydrolysis (avoid protic solvents).
Figure 1: The electron-withdrawing nitro group activates the carbonyl, facilitating rapid nucleophilic attack under microwave irradiation.
Part 3: Experimental Protocol
Safety Warning:
Pressure: Microwave reactions in sealed vials generate pressure. Ensure vials are rated for at least 20 bar.
Exotherm: The reaction of acid chlorides with amines is exothermic.
Handling: The acid chloride is a lachrymator and corrosive. Handle in a fume hood.
Materials:
Substrate: 1-Ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride (Note: If commercial stock is degraded, synthesize fresh from the carboxylic acid using SOCl₂).
Nucleophile: 1.1 equiv. of Amine (e.g., Aniline, Morpholine, Benzylamine).
Assess purity via LC-MS (Target mass = Amine MW + 167 Da).
If purity >95%, proceed to biology. If <95%, purify via Flash Chromatography (Hexane/EtOAc gradient).
Comparative Data: Thermal vs. Microwave
Parameter
Thermal Reflux (DCM, 40°C)
Microwave (100°C)
Advantage
Reaction Time
4 - 12 Hours
10 Minutes
24x - 72x Faster
Yield
65 - 75%
92 - 98%
Higher Efficiency
Purity (Crude)
80% (Hydrolysis byproducts)
>95%
Cleaner Profile
Solvent Usage
High (Extended reflux)
Low (Sealed vessel)
Greener
Part 4: Advanced Workflow Visualization
This diagram illustrates the decision matrix for the synthesis, including "Just-in-Time" preparation of the acid chloride if the stock is degraded.
Figure 2: Decision tree ensuring reagent quality before initiating the high-speed microwave protocol.
Part 5: Troubleshooting & Optimization
Low Yield / Hydrolysis:
Cause: Wet solvent or old acid chloride.
Fix: Use anhydrous DCM (SureSeal™ bottle). If the acid chloride smells strongly of acetic/sharp acid before opening, it has hydrolyzed. Recrystallize or synthesize fresh.
Pressure Errors:
Cause: DCM has a low boiling point (40°C). Heating to 100°C generates significant pressure (~5-7 bar).
Fix: If the vessel vents, switch solvent to Acetonitrile (BP 82°C) or Toluene (BP 110°C). Toluene requires higher temperatures (120°C) for the same rate.
Regioselectivity (if using diamines):
The acid chloride is highly selective for primary amines over secondary amines due to steric bulk at the C3 position.
References
Karakaya, A. (2025).[3][4] Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. Link
Li, X., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives. MDPI Molecules. Link
Sigma-Aldrich. (n.d.). 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid Product Data. Link
BenchChem. (n.d.). 1-ethyl-4-nitro-1H-pyrazole-5-carbonyl chloride Properties and Reactions. Link
National Institutes of Health (NIH). (2017). Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents. PMC. Link
Technical Support Center: Handling & Troubleshooting 1-Ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride
Welcome to the Technical Support Center for 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride (CAS: 1260658-93-2). As a highly reactive acylating agent frequently utilized in drug discovery and complex organic synthesis, t...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride (CAS: 1260658-93-2). As a highly reactive acylating agent frequently utilized in drug discovery and complex organic synthesis, this compound requires stringent handling protocols.
The Core Challenge: The presence of a strongly electron-withdrawing 4-nitro group on the electronegative pyrazole ring drastically pulls electron density away from the carbonyl carbon. This makes the carbonyl carbon exceptionally electrophilic. Consequently, this specific molecule is highly susceptible to rapid hydrolysis upon exposure to even trace atmospheric moisture, converting it back to its inactive carboxylic acid precursor and liberating corrosive hydrogen chloride (HCl) gas.
This guide provides researchers with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure experimental success.
Part 1: Mechanistic Insight & Causality
To prevent degradation, one must understand the causality of the failure mode. The hydrolysis of 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride is a classic [1]. The reaction is initiated by the nucleophilic attack of water on the highly electrophilic carbonyl carbon. This forms a transient tetrahedral intermediate, which rapidly collapses to expel the chloride ion (an excellent leaving group), yielding 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid and HCl.
Fig 1: Nucleophilic acyl substitution mechanism for acid chloride hydrolysis.
Part 2: Troubleshooting & FAQs
Q1: I stored my sealed ampoule in the refrigerator at 4°C, but upon opening, the liquid fumed and eventually formed a white precipitate. Why?A1: The white precipitate is the hydrolyzed product (1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid). The failure occurred due to condensation. When a cold container is opened in ambient air, atmospheric moisture immediately condenses on the cold inner walls and the reagent's surface.
Solution: Always allow the sealed container to equilibrate to room temperature in a desiccator before opening. Once opened, handle only under an inert atmosphere (Argon or Nitrogen).
Q2: How can I verify the integrity of my batch before committing it to a complex coupling reaction?A2: Do not use Thin-Layer Chromatography (TLC). The silica gel stationary phase contains bound water and silanol groups that will actively hydrolyze the acid chloride during elution, giving a false positive for degradation.
Solution (Self-Validating System): Use Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR) inside a glovebox. An intact acid chloride will show a sharp, distinct C=O stretch around 1750–1780 cm⁻¹. If the batch is hydrolyzed, you will observe a shift of the C=O stretch to ~1700 cm⁻¹ and the appearance of a broad O-H stretch from 2500–3300 cm⁻¹.
Q3: My batch has partially hydrolyzed. Can I recover the active acid chloride?A3: Yes. Because the degradation product is the corresponding carboxylic acid, you can re-chlorinate the batch using oxalyl chloride and a catalytic amount of N,N-Dimethylformamide (DMF) in anhydrous dichloromethane (DCM). See Protocol B below for the exact methodology.
Part 3: Quantitative Data on Moisture Sensitivity
The rate of hydrolysis is directly proportional to the water content of the solvent and the ambient temperature. To ensure reproducibility, solvents must be rigorously dried.
Table 1: Impact of Solvent Water Content on Acid Chloride Integrity
Solvent Condition
Water Content (ppm)
Est. Half-Life of Acid Chloride (25°C)
Recommended Action
Standard Reagent Grade THF
> 500 ppm
< 2 minutes
Do not use. Immediate hydrolysis.
"Dry" THF (Stored over molecular sieves)
~ 50 ppm
~ 30 - 45 minutes
Acceptable for rapid, immediate coupling.
Anhydrous THF (Fresh from solvent still/purification system)
< 10 ppm
> 12 hours
Optimal. Required for complex workflows.
Note: Data is representative of highly activated heteroaromatic acid chlorides. Always validate solvent dryness using a Karl Fischer titrator prior to sensitive reactions.
Part 4: Experimental Protocols
Protocol A: Anhydrous Handling and Transfer (Schlenk Technique)
To prevent hydrolysis during reaction setup, you must isolate the reagent from atmospheric moisture using [2].
Step-by-Step Methodology:
Glassware Preparation: Dry all glassware, including syringes and needles, in an oven at 140°C for a minimum of 4 hours. Cool the glassware in a desiccator or actively under a stream of dry inert gas (Argon is preferred due to its higher density than air).
System Purging (Self-Validating Step): Assemble the reaction flask and attach it to the Schlenk line. Perform three consecutive vacuum/backfill cycles. Validation: The vacuum gauge must read below 0.1 Torr before each backfill, ensuring the complete removal of ambient air and surface moisture.
Reagent Transfer: Pierce the Sure/Seal™ septum of the 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride bottle with a dry, inert-gas-flushed syringe. Draw the required volume slowly to avoid cavitation.
Execution: Transfer the reagent into the reaction flask dropwise. Validation: The absence of white fuming (HCl gas) during the transfer confirms that the system is successfully moisture-free.
Fig 2: Standard Schlenk line workflow for handling moisture-sensitive reagents.
Protocol B: Recovery & Re-chlorination of Hydrolyzed Material
If your 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride has degraded into the carboxylic acid, use this protocol to regenerate the active acyl chloride.
Step-by-Step Methodology:
Suspension: Suspend the degraded white solid (1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid) in anhydrous dichloromethane (DCM) under an Argon atmosphere to achieve a 0.2 M concentration.
Catalyst Addition: Add 2-3 drops of anhydrous DMF. DMF acts as a catalyst by forming the highly reactive Vilsmeier-Haack intermediate.
Oxalyl Chloride Addition: Cool the flask to 0°C. Slowly add 1.5 equivalents of oxalyl chloride dropwise. Caution: This step generates CO and CO₂ gas. Ensure the system is properly vented through an oil bubbler.
Reaction Maturation (Self-Validating Step): Remove the ice bath and stir at room temperature for 2 hours. Validation: The reaction is complete when gas evolution entirely ceases and the cloudy suspension turns into a clear, homogeneous solution.
Concentration: Remove the DCM and excess oxalyl chloride under reduced pressure using a rotary evaporator vented with inert gas. The resulting residue is the regenerated 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride, ready for immediate use.
purification methods for moisture-sensitive pyrazole acid chlorides
Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling and purify...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling and purifying moisture-sensitive pyrazole acid chlorides.
Pyrazole acid chlorides are highly reactive electrophiles widely utilized in medicinal chemistry and agrochemical development (e.g., the synthesis of kinase inhibitors, pyrazole acyl thiourea derivatives[1], and insecticides like tetrachlorantraniliprole[2]). Their primary vulnerability is rapid hydrolysis in the presence of trace moisture, which reverts the compound to the starting pyrazole carboxylic acid and generates corrosive hydrogen chloride (
).
This guide provides field-proven troubleshooting strategies, self-validating protocols, and causality-driven explanations to ensure high-fidelity purification.
The optimal purification strategy depends entirely on the physical state of the pyrazole acid chloride and the purity requirements of your downstream application.
Workflow for the isolation and purification of moisture-sensitive pyrazole acid chlorides.
Quantitative Comparison of Purification Methods
Summarized below are the quantitative metrics associated with each purification pathway to help you select the most efficient route for your specific pyrazole derivative.
Purification Method
Optimal Substrate State
Typical Purity Achieved
Yield Impact
Processing Time
Telescoped (In situ)
Liquid or Solid
N/A (Crude used)
Minimal loss
< 1 hour
Kugelrohr Distillation
Liquid / Low-melting solid
> 95%
Moderate (Hold-up loss)
2 - 4 hours
Anhydrous Recrystallization
Crystalline Solid
> 98%
High (Mother liquor loss)
12 - 24 hours
Vacuum Sublimation
Volatile Solid
> 99%
Moderate to High
4 - 8 hours
Troubleshooting Guides & FAQs
Q: Why does my pyrazole acid chloride degrade when I attempt flash chromatography, and what is the standard alternative?A: Pyrazole acid chlorides are highly electrophilic. Standard silica gel (
) chromatography is fundamentally incompatible with moisture-sensitive acyl chlorides because the silica surface is saturated with nucleophilic silanol groups (-Si-OH) and physically adsorbed water[3]. When the acid chloride contacts the stationary phase, it rapidly hydrolyzes back to the highly polar pyrazole carboxylic acid, which irreversibly binds to the silica, resulting in zero product recovery.
Alternative: For liquid or low-melting solid pyrazole acid chlorides, high-vacuum Kugelrohr distillation is the gold standard[3]. For crystalline solids, anhydrous recrystallization from non-nucleophilic solvents (e.g., dry toluene or heptane) must be employed[4].
Q: How do I efficiently remove residual thionyl chloride (
) or oxalyl chloride without exposing the product to atmospheric moisture?A: After the initial concentration on a rotary evaporator, significant amounts of dissolved , , and unreacted chlorinating agents often remain trapped in the crude oil. To remove these, perform a "chaser" co-evaporation using anhydrous toluene[4]. Toluene (bp 110.6 °C) acts as a physical entrainment vehicle; when evaporated under vacuum, it sweeps away the volatile acidic gases. This causality is critical: leaving residual in the matrix can catalyze the self-condensation or degradation of the pyrazole core during storage.
Q: Can I bypass purification and use the crude pyrazole acid chloride directly in an amide coupling reaction?A: Yes. In many industrial and late-stage drug development workflows (such as the synthesis of tetrachlorantraniliprole), the pyrazole acid chloride is generated in a "one-pot" manner and telescoped directly into the next reaction[2]. This in situ approach minimizes moisture exposure. However, to ensure success, you must rigorously strip the crude mixture of residual chlorinating agents (via the toluene co-evaporation mentioned above) and add a stoichiometric excess of a non-nucleophilic acid scavenger (like
-diisopropylethylamine, DIPEA) during the coupling step to neutralize the generated during amide bond formation.
This method utilizes short-path distillation to minimize thermal degradation while achieving high purity[3].
Preparation: Transfer the crude pyrazole acid chloride to a dry, Schlenk-adapted Kugelrohr distillation flask under an argon atmosphere.
Degassing (Self-Validation Checkpoint 1): Apply a moderate vacuum (approx. 10-20 mbar) at room temperature for 15 minutes. Monitor the vacuum gauge: a sudden spike in pressure during initial heating indicates the release of residual
/. Pause heating until the pressure stabilizes below 0.1 mbar to ensure the distillate will not be contaminated with acidic gases.
High-Vacuum Application: Switch to a high-vacuum pump (target < 0.1 mbar). Ensure all joints are greased with high-vacuum silicone grease.
Heating: Gradually increase the oven temperature. Pyrazole acid chlorides typically distill between 100 °C and 150 °C at 0.1 mbar, depending on the substitution pattern.
Collection: Collect the distillate in the receiving bulb cooled with a dry ice/acetone bath.
Integrity Verification (Self-Validation Checkpoint 2): To verify the product without hydrolyzing the bulk sample, extract a 1 mg aliquot under argon, quench it immediately with 0.5 mL of anhydrous methanol and 1 equivalent of pyridine. Analyze the resulting methyl ester via LC-MS. A single clean peak confirms the intact acyl chloride.
Protocol 2: Anhydrous Recrystallization via Schlenk Technique (For Solids)
Hydroxylic or basic solvents must be strictly avoided[4]. This protocol relies on differential solubility in non-nucleophilic hydrocarbon solvents.
Dissolution: In a flame-dried Schlenk flask under positive argon pressure, dissolve the crude solid pyrazole acid chloride in a minimum volume of anhydrous, hot non-nucleophilic solvent (e.g., dry toluene or chlorobenzene)[4].
Hot Filtration: If insoluble impurities (e.g., DMF catalyst residues or polymerized byproducts) are present, perform a hot filtration through a dry, argon-purged Celite pad using a cannula transfer or a heated filter stick.
Crystallization: Slowly add a dry anti-solvent (e.g., anhydrous heptane or hexanes) dropwise until the solution becomes slightly turbid. Heat gently to clarify the solution, then allow the flask to cool undisturbed to room temperature, followed by cooling to -20 °C overnight.
Isolation: Isolate the crystals using a Schlenk filter frit under positive argon pressure to prevent atmospheric moisture from condensing on the cold solid.
Washing & Drying: Wash the crystals with cold, anhydrous heptane. Dry the solid thoroughly under high vacuum (< 0.1 mbar) for 4-6 hours. Store in a sealed desiccator or glovebox.
References[3] Acid Chloride/ chloroformate purification? - ResearchGate. ResearchGate. Verify Source[4] General procedures for the purification of Acid chlorides - Chempedia. LookChem. Verify Source[2] Route Design and Development of Tetrachlorantraniliprole: Copper-Catalyzed Cyclization and One-Pot Preparation of Pyrazole Acid Chloride. ACS Publications. Verify Source[1] Synthesis and Bioactivity of Pyrazole Acyl Thiourea Derivatives. ResearchGate / Molecules. Verify Source
Executive Summary & Scientific Context Synthesizing pyrazole carbonyl chlorides is chemically distinct from standard benzoic acid chloride preparations. The presence of the pyrazole nitrogen atoms ( and ) introduces basi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Context
Synthesizing pyrazole carbonyl chlorides is chemically distinct from standard benzoic acid chloride preparations. The presence of the pyrazole nitrogen atoms (
and ) introduces basicity into the system, creating a "sticky" reaction matrix.
The Core Challenge:
Unlike simple aromatics, pyrazoles often form hydrochloride salts or N-sulfinyl complexes with thionyl chloride (
). These complexes trap within the crystal lattice or oil, making standard evaporation ineffective. Failure to remove this excess leads to:
Violent Exotherms: In downstream amidation/esterification steps.
Side Reactions: Formation of sulfinamides or degradation of the pyrazole ring.
False Stoichiometry: Weighing the "wet" salt leads to under-dosing the nucleophile in the next step.
This guide provides a self-validating workflow to ensure the complete removal of thionyl chloride (
) while preserving the integrity of the sensitive pyrazole ring.
Module A: The "Azeotropic Chase" (Standard Protocol)
Best for: Stable, N-protected pyrazoles (e.g., 1-methyl-1H-pyrazole-4-carbonyl chloride).
Direct vacuum distillation often fails to remove the last 5–10% of
because it adsorbs to the glass and the product. We utilize toluene as a chaser solvent.[1][2] Toluene forms a co-distillation system (not a true azeotrope, but effectively functions as one) that disrupts the -product interaction.
Step-by-Step Protocol
Primary Strip: Evaporate the bulk reaction mixture on a rotary evaporator.
Caption: Iterative azeotropic distillation workflow for removing thionyl chloride.
Module B: Troubleshooting "Trapped" SOCl₂ (The Pyrazole Salt Issue)
Best for: Basic pyrazoles or instances where the oil refuses to solidify.
The Issue: The pyrazole nitrogen (N2) is basic. During the reaction, it forms a hydrochloride salt (
). This salt creates an ionic matrix that traps like a sponge. Toluene stripping may fail here.
The "Precipitation" Technique
Instead of evaporating to dryness, we force the product to crash out while keeping
in solution.
Concentrate: Remove bulk
via rotovap until a thick oil remains.
Non-Polar Wash: Add anhydrous n-Heptane or Hexane to the oil.
Mechanism:[6][7][8] Pyrazole acid chloride salts are generally insoluble in alkanes;
is fully miscible.
Trituration: Sonicate or vigorously stir the biphasic mixture. The oil should harden into a solid.
Filtration: Filter the solid under an inert atmosphere (Nitrogen funnel).
Result: The
stays in the heptane mother liquor; the solid is your clean product (as the HCl salt).
Module C: In-Situ Consumption (Telescoping)
Best for: Unstable acid chlorides or high-throughput synthesis.
If the acid chloride is too unstable to isolate, do not remove the
. Instead, destroy it chemically without water.
Protocol
Evaporate the bulk
roughly.
Dissolve the residue in dry DCM or THF.
Add Scavenger: When adding your amine/alcohol for the next step, increase the base equivalents (e.g., Triethylamine or DIPEA).
Calculation: You need 1 eq base for the reaction + 1 eq for the HCl from the pyrazole salt + X eq for residual
.
Warning: This generates massive amounts of heat. Add the nucleophile at -10°C to 0°C .
Technical FAQ & Troubleshooting
Q1: My product turned into a black tar during evaporation. What happened?
Diagnosis: Thermal decomposition. Pyrazole carbonyl chlorides are less stable than benzoyl chlorides.
Fix:
Never exceed 45°C on the water bath.
Ensure your vacuum is strong (>10 mbar). If the vacuum is weak, you are forced to use more heat, which kills the product.
Trace Iron: Check your
source. Rust (Iron salts) catalyzes the decomposition of acid chlorides. Use glass-distilled .
Q2: I see a "thiosulfate" impurity or sulfur smell in my final amide/ester.
Diagnosis: This comes from incomplete removal of
. When you added the aqueous workup in the next step, the residual hydrolyzed to , which can react with amines to form sulfinamides ().
Fix: You must use the Module A (Toluene Chase) method strictly. If the problem persists, switch to Oxalyl Chloride () + cat. DMF.[4][7][9] Oxalyl chloride byproducts () are gases and leave no sulfur residue.
Q3: The oil is fuming white smoke. Is this normal?
Answer: Yes. This is usually trapped HCl gas releasing from the pyrazole salt, or hydrolysis with moisture in the air.
Action: Do not inhale. Handle only in a fume hood. If the fuming is excessive (clouds), you still have bulk
. Return to the rotovap.
Q4: Can I use a base trap for the rotovap?
Answer:Mandatory.
vapors will destroy the rubber seals and diaphragms of a vacuum pump in minutes.
Setup:
Rotovap Condenser.
Trap 1: Dry Ice/Acetone (catches liquid
).
Trap 2: KOH pellets or NaOH solution (neutralizes HCl/
Caption: Decision matrix for selecting the appropriate purification protocol.
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 5.12: Acid Chlorides).
Levin, D. (1997). "The Scale-Up of the Synthesis of Acid Chlorides." Organic Process Research & Development, 1(2), 182. (Discusses thermal stability and off-gassing management). [Link]
Bastin, R., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435. (Context on hydrochloride salt properties). [Link]
Technical Support Center: Synthesis & Optimization of 1-Ethyl-4-nitro-1H-pyrazole-3-carboxamide
Executive Summary & Synthetic Strategy User Query: How do I optimize the yield of 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide? Technical Assessment: The synthesis of 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide presents two p...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Synthetic Strategy
User Query: How do I optimize the yield of 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide?
Technical Assessment:
The synthesis of 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide presents two primary challenges: Regioselectivity during the N-alkylation of the pyrazole ring and Conversion Efficiency during the amidation step.[1]
The pyrazole ring is an ambident nucleophile.[1][2] The presence of a nitro group at C4 and a carbonyl group at C3 creates a specific electronic and steric environment.[1] Our recommended route utilizes Ethyl 4-nitro-1H-pyrazole-3-carboxylate as the starting material.[1] We prioritize N-alkylation before amidation to leverage the steric bulk of the ester to favor the formation of the desired N1-isomer over the N2-isomer.[1]
Module 1: Optimizing N-Ethylation (The Critical Step)
The most common failure point is the formation of the N2-isomer (2-ethyl-4-nitro-3-carboxylate), which is often a significant impurity.[1]
The Mechanism & Causality
The 4-nitro group withdraws electron density, making the pyrazole protons acidic (pKa ~9-10).[1] Upon deprotonation, the anion can attack the ethylating agent (Et-X) from either Nitrogen.[1]
N1 Attack (Desired): Distal to the C3-ester. Favored by steric hindrance of the ester group.[1]
N2 Attack (Undesired): Proximal to the C3-ester.[1] Often favored if the metal cation coordinates with the ester carbonyl, directing the alkylation to N2 ("Chelation Control").[1]
Protocol Optimization Table
Variable
Standard Condition
Optimized Condition
Technical Rationale
Base
K₂CO₃ (Potassium Carbonate)
Cs₂CO₃ (Cesium Carbonate)
The larger Cesium cation dissociates more freely, creating a "naked" anion that is less governed by chelation control, often improving N1 selectivity [1].[1][3]
Solvent
DMF (Dimethylformamide)
MeCN (Acetonitrile)
While DMF is standard, MeCN can sometimes reduce N2 formation by altering the solvation shell of the anion.[3]
Temperature
80°C - 100°C
25°C - 60°C
Lower temperatures favor the kinetic product (often N1 due to sterics) over the thermodynamic product.[1]
Reagent
Ethyl Bromide
Ethyl Iodide
EtI is more reactive, allowing the reaction to proceed at lower temperatures, preserving regioselectivity.[1][3]
Troubleshooting Guide: N-Ethylation
Q: I am getting a 1:1 mixture of isomers. How do I shift this?A: Switch from K₂CO₃ to Cs₂CO₃ and lower your temperature to 40°C. If chelation is the driver for the N2 isomer, adding a crown ether (like 18-crown-6) can sequester the potassium cation and disrupt the coordination with the ester, favoring the sterically driven N1 product.[1][3]
Q: How do I distinguish the N1 isomer from the N2 isomer using NMR?A: You must use NOESY (Nuclear Overhauser Effect Spectroscopy) .[3]
N1-Ethyl Isomer (Desired): You will see an NOE correlation between the Ethyl -CH₂- protons and the C5-H pyrazole proton.[1]
N2-Ethyl Isomer (Undesired): The Ethyl -CH₂- will show NOE correlation with the Ethyl Ester group (if present) but weak or no correlation to the C5-H proton.[1]
Standard 1H NMR: The C5-H proton in the N1-isomer typically appears further downfield (deshielded) compared to the N2-isomer due to the adjacent nitro group [2].[1]
Converting the ethyl ester to the primary carboxamide.[1]
Protocol Optimization Table
Variable
Standard Condition
Optimized Condition
Technical Rationale
Reagent
Aqueous Ammonia (28%)
7N NH₃ in Methanol
Methanolic ammonia provides a homogeneous phase and higher nucleophile concentration, accelerating the reaction.[1][3]
Vessel
Round Bottom Flask
Sealed Tube / Pressure Vial
Ammonia gas escapes at room temperature.[1] A sealed vessel maintains saturation and allows heating to 50-60°C without loss of reagent.[1]
Catalyst
None
CaCl₂ (0.1 eq)
Lewis acids can activate the ester carbonyl, facilitating nucleophilic attack by ammonia in sluggish reactions.[1][3]
Troubleshooting Guide: Amidation
Q: The reaction has stalled at 50% conversion.A: This is likely due to the evaporation of ammonia.[1]
Cool the vessel to 0°C.
Add fresh 7N NH₃ in MeOH (5–10 equivalents).
Reseal tightly and heat to 50°C.
Note: Do not use aqueous ammonia if your intermediate has poor solubility; the biphasic system will inhibit the reaction rate.[1]
Q: I see a carboxylic acid byproduct.A: This is hydrolysis, caused by the presence of water in your ammonia source or solvent.[1][3] Ensure you are using anhydrous Methanol and a high-quality solution of NH₃ in MeOH.[1] If the acid forms, you can rescue it by converting the acid to the acid chloride (SOCl₂) and then treating with ammonia, though this adds steps.[1]
Safety & Handling (Critical)
Warning: Energetic Potential
Nitropyrazoles are high-energy-density materials.[1] While the ethyl and amide groups stabilize the molecule compared to trinitropyrazoles, the 4-nitro motif retains significant energy [3].[1]
Heat Sensitivity: Do not heat crude reaction mixtures of nitropyrazoles above 100°C without DSC (Differential Scanning Calorimetry) data.
Isolation: Avoid allowing the reaction mixture to go completely dry on a rotary evaporator if high heat is applied.
Waste: Segregate nitropyrazole waste from oxidizers and strong reducing agents.[1]
References
Regioselectivity in Pyrazole Alkylation
Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
🔬 Technical Support Center: Nitro-Pyrazole Acid Chloride Couplings
The following guide is structured as a Technical Support Center for researchers encountering difficulties with nitro-pyrazole acid chloride couplings. It prioritizes troubleshooting, mechanistic understanding, and self-v...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is structured as a Technical Support Center for researchers encountering difficulties with nitro-pyrazole acid chloride couplings. It prioritizes troubleshooting, mechanistic understanding, and self-validating protocols.
Ticket Status: OPEN
Topic: Controlling Side Reactions & Instability
Assigned Specialist: Senior Application Scientist
Audience: Medicinal Chemists, Process Chemists
📋 Incident Overview
You are attempting to couple a nitro-substituted pyrazole carboxylic acid via an acid chloride intermediate.
Common Symptoms:
Low yield of the desired amide/ester.
Appearance of unexpected colored impurities (often yellow/orange).
Rapid decomposition of the intermediate acid chloride.
) on the pyrazole ring is a strong electron-withdrawing group (EWG). While this increases the electrophilicity of the carbonyl carbon (making coupling faster), it simultaneously:
Destabilizes the Acid Chloride: Making it hyper-sensitive to moisture (hydrolysis).
Activates the Ring for Nucleophilic Attack (
): Making the ring carbons susceptible to attack by your amine/alcohol nucleophile, especially if a halogen leaving group is present.
🛠️ Module 1: Acid Chloride Generation (The Activation Step)
❓ FAQ: "My acid chloride degrades before I can use it. How do I stabilize it?"
Diagnosis: Nitro-pyrazole acid chlorides are high-energy species. Using harsh reagents like Thionyl Chloride (
) at reflux often leads to thermal decomposition or "charring."
The Fix: The Catalytic Oxalyl Chloride Protocol
Switch to Oxalyl Chloride with catalytic DMF in Dichloromethane (DCM) at low temperature. This method generates the Vilsmeier-Haack reagent in situ, allowing activation at
to Room Temperature (RT).
Protocol (Self-Validating):
Suspend Nitro-pyrazole acid (1.0 equiv) in anhydrous DCM (
Add Oxalyl Chloride (1.2–1.5 equiv) dropwise. Gas evolution (
, , ) confirms initiation.
Stir at
for 30 min, then warm to RT for 1–2 h.
Validation: Take an aliquot, quench with excess methanol. Analyze by LCMS.
Result A (Methyl Ester): 100% conversion
Acid Chloride formed successfully.
Result B (Starting Acid): Incomplete activation
Check DMF quality (wet DMF kills the catalyst).
❓ FAQ: "Why avoid Thionyl Chloride (
)?"
requires heating to remove the byproduct effectively. Nitro-pyrazoles are thermally sensitive; heating them as acid chlorides often leads to decarbonylation or polymerization. If you must use , use it neat (as solvent) and keep the temperature below .
⚠️ Module 2: The Coupling Reaction (Controlling Side Reactions)
❓ FAQ: "I see a new impurity spot that isn't my product. Is it
?"
Diagnosis: If your pyrazole ring has a halogen (e.g., Cl, Br) in addition to the nitro group, the amine nucleophile can attack the ring carbon instead of the carbonyl carbon. This is Nucleophilic Aromatic Substitution (
) . Even without a halogen, the nitro group itself can sometimes be displaced under forcing conditions.
The Fix: Temperature & Base Control
has a higher activation energy than Acyl Substitution.
Keep it Cold: Run the coupling at
to .
Non-Nucleophilic Base: Use DIPEA (Hünig's Base) or 2,6-Lutidine . Avoid Pyridine or DMAP if
is observed, as they can form reactive intermediates that promote ring attack.
Stoichiometry: Do not use a large excess of the amine. Use 1.0–1.1 equiv.
❓ FAQ: "My yield is low, and I see the carboxylic acid reforming."
Diagnosis:Hydrolysis .[4][5][6] The nitro-pyrazole acid chloride is so reactive that it scavenges trace water from the solvent or atmosphere faster than it reacts with your amine.
The Fix: The "Schotten-Baumann" Modification (Anhydrous)
Dry Solvents: Ensure DCM or THF is anhydrous (Karl Fischer < 50 ppm).
Reverse Addition: Add the Acid Chloride solution TO the Amine/Base solution .
Why? This ensures the acid chloride immediately encounters a high concentration of nucleophile, minimizing its lifetime as a free species where it can hunt for water.
📉 Visual Troubleshooting: Competitive Pathways
Caption: Figure 1. Competitive reaction pathways. Path A is desired. Path C (
) becomes dominant at high temperatures or with strong nucleophiles if the ring is halogenated.
📊 Troubleshooting Matrix: Quick Reference
Symptom
Probable Cause
Corrective Action
Acid reforms during coupling
Hydrolysis (Wet solvent/Atmosphere)
Use anhydrous DCM; Switch to Reverse Addition (Add Acid Cl to Amine).
Yellow/Orange Impurity
(Nucleophilic attack on ring)
Lower Temp (); Use non-nucleophilic base (DIPEA); Avoid excess amine.
Insoluble Precipitate
Amine Hydrochloride Salt
This is normal. Ensure stirring is vigorous. Do not filter until reaction is complete.
Low Conversion (Acid Cl remains)
Deactivated Nucleophile
Add catalyst: DMAP (0.1 eq) only if is not a risk. Or heat to reflux (risky).
Violent Gas Evolution
Decomposition of Reagent
Control addition rate of Oxalyl Chloride. Ensure proper venting.
🧪 Validated Workflow: The "Safe" Protocol
Recommended for valuable/late-stage intermediates.
Step 1: Activation
Dissolve Nitro-pyrazole Acid (1.0 eq) in dry DCM (
) & DMF (cat).
Add Oxalyl Chloride (1.3 eq) at
. Stir 2h @ RT.
Evaporation: Remove solvent and excess oxalyl chloride under vacuum strictly at RT (do not heat).
Re-dissolve: Dissolve the crude yellow solid in dry DCM.
Step 2: Coupling
In a separate flask, mix Amine (1.1 eq) and DIPEA (2.5 eq) in dry DCM. Cool to
.
Transfer: Cannulate or slowly drip the Acid Chloride solution into the Amine solution .
Organic Chemistry Portal. Amide Synthesis by Acylation. (General mechanisms for acid chloride coupling).
[Link]
National Institutes of Health (PMC). The Divergent Reactivity of Acid Chlorides Under Transition Metal Catalysis. (Discusses stability and side reactions of electrophilic acid chlorides).
[Link]
MDPI. 5-Nitroisoxazoles in SNAr Reactions. (Detailed discussion on
Technical Support Center: Solvent Selection for 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride Reactions
Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support center for reactions involving 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride. This guide is designed for researche...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for reactions involving 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical aspect of solvent selection for this highly reactive intermediate. Proper solvent choice is paramount to achieving high yields, minimizing side-product formation, and ensuring reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions regarding solvent use with 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride.
Q1: What are the primary chemical properties of 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride that dictate solvent choice?
A1: The reactivity of this molecule is dominated by the acyl chloride functional group. Acyl chlorides are among the most reactive carboxylic acid derivatives and are highly susceptible to nucleophilic attack.[1][2] Key considerations are:
Extreme Moisture Sensitivity: The primary point of failure in reactions with this compound is hydrolysis. The acyl chloride reacts readily with water to form the corresponding and less reactive 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid, terminating the desired reaction pathway.[3] Therefore, all solvents and reagents must be strictly anhydrous.[4][5]
High Electrophilicity: The carbonyl carbon is highly electrophilic, readily reacting with a wide range of nucleophiles (alcohols, amines, thiols, etc.).[3][6] The solvent must be inert and not compete with the intended nucleophile.
Presence of Electron-Withdrawing Groups: The nitro group (-NO₂) and the pyrazole ring act as electron-withdrawing groups, which further increases the reactivity of the acyl chloride group. This heightened reactivity makes it even more sensitive to trace impurities and solvent interactions.
Q2: Which solvents are generally recommended for reactions with this compound, and which must be absolutely avoided?
A2: The cardinal rule is to use anhydrous, aprotic solvents .
Recommended Solvents:
Dichloromethane (DCM) / Chloroform: Excellent general-purpose solvents. They are polar enough to dissolve the acyl chloride and many nucleophiles but are non-nucleophilic and inert.
Acetonitrile (ACN): A polar aprotic solvent that is a good choice for promoting reactions that benefit from a polar environment, without being reactive itself.
Tetrahydrofuran (THF) / Diethyl Ether: Ethereal solvents are good options, provided they are peroxide-free and anhydrous. THF is more polar and has better solvating power than diethyl ether.
Toluene / Hexanes: Non-polar aprotic solvents. They can be used, but solubility of the polar pyrazole starting material may be limited. They are often used in reactions where precipitation of a salt byproduct (like an ammonium salt) drives the reaction forward.
Solvents to Avoid:
All Protic Solvents: Water, alcohols (methanol, ethanol), and primary/secondary amines will react directly with the acyl chloride to form carboxylic acids, esters, or amides, respectively.[2][3] Using them as solvents will consume your starting material in a non-productive side reaction.
Potentially Reactive Aprotic Solvents: While sometimes used catalytically, solvents like N,N-Dimethylformamide (DMF) should be used with caution. DMF can react with acyl chlorides to form a Vilsmeier-type intermediate, which can lead to unintended formylation side products.[2][7]
Q3: How does solvent polarity affect the outcome of my nucleophilic substitution reaction?
A3: Solvent polarity can significantly influence the reaction rate and, in some cases, the mechanism. Nucleophilic acyl substitution can proceed through different pathways, but the common tetrahedral addition-elimination mechanism involves the formation of a charged intermediate.[1][6]
Polar Aprotic Solvents (e.g., DCM, ACN, THF): These solvents are generally preferred. They can stabilize the charged tetrahedral intermediate without having reactive protons, often leading to faster reaction rates compared to non-polar solvents.
Non-Polar Aprotic Solvents (e.g., Toluene, Hexane): Reactions may be slower in these solvents due to lower solubility of the polar reactants and less stabilization of polar intermediates. However, they can be advantageous if a byproduct's precipitation is desired to drive the reaction to completion.
Q4: Is it truly necessary to use anhydrous solvents and an inert atmosphere?
A4: Yes, this is non-negotiable for success. The high reactivity of the acyl chloride means it will preferentially react with the most available nucleophile. In a typical lab environment, this is often trace moisture from the air or solvent.
Consequence of Moisture: Hydrolysis converts the acyl chloride to the carboxylic acid.[3] This acid will not participate in the desired acylation reaction and will need to be separated during purification, resulting in a direct loss of yield.
Best Practices:
Use commercially available anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves, distillation).
Flame-dry all glassware under vacuum or in an oven before use.
Conduct the reaction under an inert atmosphere of nitrogen or argon.[4]
Section 2: Troubleshooting Guide
This section provides solutions to specific experimental problems you may encounter.
Q1: My reaction yield is very low, and my NMR/LC-MS analysis shows a significant amount of 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid. What happened?
A1: Problem: Unintentional Hydrolysis.
The presence of the corresponding carboxylic acid is the classic signature of water contamination. Your acyl chloride was consumed by water before it could react with your intended nucleophile.
Causality Checklist:
Solvent Quality: Was the solvent from a freshly opened bottle of anhydrous grade, or was it an older bottle that may have absorbed atmospheric moisture?
Glassware Preparation: Was all glassware thoroughly dried immediately before use?
Inert Atmosphere: Was a positive pressure of dry nitrogen or argon maintained throughout the entire setup and reaction time?
Reagent Purity: Was your nucleophile or any added base (e.g., triethylamine) anhydrous? Triethylamine, for instance, is hygroscopic and should be distilled from a drying agent like calcium hydride.
Corrective Protocol:
Switch to a brand new, sealed bottle of anhydrous solvent.
Flame-dry all flasks and syringes under vacuum and allow them to cool under a stream of dry nitrogen.
Ensure all septa are secure and your inert gas flow is consistent but gentle.
Use freshly distilled and dried reagents where applicable.
Q2: My reaction is sluggish, and even after extended time or heating, a lot of starting material remains. I'm using hexane as the solvent.
A2: Problem: Poor Solubility and/or Insufficient Polarity.
1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride is a relatively polar molecule. Non-polar solvents like hexane may not be able to dissolve it or your nucleophile sufficiently for the reaction to proceed at a reasonable rate. The reaction may be happening only at the surface of undissolved solids.
Causality: A reaction can only occur when molecules collide. If your reactants are not dissolved, the reaction is limited to a heterogeneous phase, which is extremely slow. Furthermore, non-polar solvents do not help stabilize the charged intermediates of the reaction, slowing it down.[8]
Corrective Protocol:
Switch Solvents: Change to a more polar aprotic solvent that is known to dissolve both reactants. Dichloromethane (DCM) is an excellent first choice.
Check Solubility First: Before running the full-scale reaction, perform a small solubility test. Add a few milligrams of your starting material and nucleophile to 1 mL of the intended solvent in a test tube and observe.
Consider a Solvent Mixture: If a single solvent doesn't work, a mixture (e.g., Toluene/THF) might provide the right balance of properties.
Q3: I'm reacting the acyl chloride with an amine and using pyridine as both the solvent and the HCl scavenger. The reaction is messy with multiple byproducts. Why?
A3: Problem: Competing Nucleophilic Reactions and Catalyst Overload.
Pyridine is a versatile reagent, but its role must be carefully controlled. It acts as both a nucleophilic catalyst and a base (HCl scavenger).[1][2]
Causality:
Nucleophilic Catalysis: Pyridine can attack the acyl chloride to form a highly reactive N-acylpyridinium salt. This intermediate is then attacked by your amine nucleophile. This is often beneficial.
Competing Nucleophile: If your primary amine nucleophile is weak or sterically hindered, the N-acylpyridinium salt may react with other species in the mixture or degrade, leading to byproducts.
Solvent-Level Concentration: Using pyridine as the solvent means it is present in a massive excess. This can exacerbate side reactions and make product isolation difficult.
Corrective Protocol:
Change the Solvent: Use an inert solvent like DCM or THF for the reaction.
Use a Stoichiometric Amount of Base: Add pyridine (1.1-1.5 equivalents) or a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) solely to act as the HCl scavenger. This prevents the buildup of HCl, which can protonate your amine nucleophile and render it inactive.
Section 3: Protocols & Data
Table 1: Properties of Recommended Anhydrous Solvents
Solvent
Boiling Point (°C)
Dielectric Constant (ε)
Key Considerations & Use Cases
Dichloromethane (DCM)
39.6
9.1
First Choice. Good general-purpose solvent with excellent solubility for polar compounds. Easy to remove under vacuum.
Acetonitrile (ACN)
81.6
37.5
Highly polar; excellent for accelerating rates. Higher boiling point allows for heating if necessary. Must be rigorously dried.
Tetrahydrofuran (THF)
66.0
7.6
Good solvating power. Must be fresh and checked for peroxides, especially before any heating or distillation.
Toluene
110.6
2.4
Good for higher temperature reactions. Low polarity may limit solubility but can aid in precipitating salt byproducts.
Experimental Protocol: General Procedure for Amidation
This protocol describes a standard procedure for reacting 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride with a primary amine.
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum. Allow the flask to cool to room temperature under a positive pressure of dry nitrogen.
Reagent Preparation: In the reaction flask, dissolve the amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration relative to the amine).
Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control the exothermic reaction.
Acyl Chloride Addition: In a separate, dry flask, dissolve 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM.
Reaction: Add the acyl chloride solution dropwise to the stirred, cooled amine solution over 10-15 minutes via a syringe.
Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 1-4 hours).
Workup: Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with dilute HCl (to remove excess base), water, and brine.
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide product, which can then be purified by column chromatography or recrystallization.
Section 4: Visual Guides
Diagram 1: Solvent Selection Workflow
Caption: The desired reaction pathway versus the common hydrolysis side reaction.
References
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]
American Elements. (n.d.). Ethyl 4-nitro-1H-pyrazole-3-carboxylate | CAS 55864-87-4. Retrieved from [Link]
Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]
Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. Retrieved from [Link]
Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
ResearchGate. (2025, November 3). ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides Involving Nitrogen Compounds. Retrieved from [Link]
Chemistry Steps. (2020, February 21). Reactions of Acyl Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Acetyl chloride D3. Retrieved from [Link]
Rasayan J. Chem. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Retrieved from [Link]
Chemos GmbH & Co.KG. (2019, January 15). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]
IIT Kanpur. (n.d.). Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles. Retrieved from [Link]
KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]
PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
International Labour Organization. (2018, May). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]
RSC Publishing. (n.d.). THE REACTION BETWEEN ALCOHOLS AND ACID CHLORIDES IN SOLVENTS OF LOW POLARITY. Retrieved from [Link]
Arkivoc. (2003, March 3). ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITU. Retrieved from [Link]
ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Retrieved from [Link]
A Comparative Guide to the ¹H NMR Characterization of 1-Ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride
This guide provides an in-depth analysis of the ¹H NMR characterization of 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride, a highly reactive intermediate crucial for the synthesis of complex heterocyclic structures in p...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth analysis of the ¹H NMR characterization of 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride, a highly reactive intermediate crucial for the synthesis of complex heterocyclic structures in pharmaceutical and materials science research. Given the compound's reactivity, unambiguous structural confirmation is paramount. This document offers a detailed, predicted ¹H NMR profile, a comparison with its direct synthetic precursor and a key structural isomer, and robust protocols for its synthesis and analysis.
Predicted ¹H NMR Profile of 1-Ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride
While specific experimental spectra for this exact compound are not widely published, a precise ¹H NMR profile can be predicted based on established principles of nuclear magnetic resonance and extensive data from analogous pyrazole derivatives.[1][2] The structure contains three distinct proton environments: the single proton on the pyrazole ring (H-5), and the methylene (CH₂) and methyl (CH₃) protons of the N-ethyl group.
The powerful electron-withdrawing effects of both the nitro group at the C-4 position and the carbonyl chloride group at the C-3 position are expected to significantly deshield the adjacent pyrazole proton (H-5), shifting it downfield.[3] The N-ethyl group protons will exhibit a characteristic quartet-triplet pattern.
Caption: Structure of 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride with key protons highlighted.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
Proton Label
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constant (J, Hz)
Rationale
H-5
8.5 - 8.8
Singlet (s)
1H
N/A
Strongly deshielded by the adjacent electron-withdrawing nitro group (NO₂) and the overall electron-poor nature of the pyrazole ring.
-CH₂- (Ethyl)
4.4 - 4.6
Quartet (q)
2H
~7.2
Deshielded due to attachment to the pyrazole nitrogen. Coupled to the adjacent -CH₃ protons.
-CH₃ (Ethyl)
1.5 - 1.7
Triplet (t)
3H
~7.2
Standard aliphatic region. Coupled to the adjacent -CH₂- protons.
Comparative Analysis: Acyl Chloride vs. Carboxylic Acid Precursor
The target acyl chloride is typically synthesized from its corresponding carboxylic acid, 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid[4], often using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[5] Comparing the ¹H NMR spectra of the product and starting material is a critical in-process control to verify the conversion.
The primary spectral change upon successful conversion is the disappearance of the broad singlet corresponding to the acidic proton of the carboxylic acid (-COOH), which typically appears far downfield (>10 ppm) or may undergo exchange with residual water. Minor shifts in the remaining proton signals are also expected due to the change in the electronic nature of the substituent at the C-3 position from -COOH to -COCl.
Caption: Synthetic workflow for the preparation of the target acyl chloride from its carboxylic acid precursor.
Table 2: ¹H NMR Spectral Comparison of Acyl Chloride and Carboxylic Acid Precursor
Presence of a broad, exchangeable -COOH proton signal.
Acyl Chloride (Predicted)
~8.6
~4.5
~1.6
Absent
Complete absence of the -COOH signal.
Distinguishing from a Key Isomer: The 5-Carbonyl Chloride
In pyrazole synthesis, the formation of constitutional isomers is a common challenge. A potential isomer in this context is 1-ethyl-4-nitro-1H-pyrazole-5-carbonyl chloride.[6] While possessing the same molecular formula and similar functional groups, its ¹H NMR spectrum would be distinctly different.
In the 5-carbonyl chloride isomer, the sole pyrazole proton is at the C-3 position (H-3). This proton is adjacent to the N-ethyl group but not the nitro group. Consequently, its chemical environment and expected chemical shift would differ significantly from the H-5 proton in the target molecule, providing a clear method for differentiation.
Table 3: Comparative ¹H NMR Signatures of C-3 vs. C-5 Carbonyl Chloride Isomers
Compound
Pyrazole Proton
Predicted Shift (δ, ppm)
Rationale for Differentiation
1-Ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride
H-5
8.5 - 8.8
The H-5 proton is adjacent to the strongly electron-withdrawing NO₂ group, resulting in a significant downfield shift.
The H-3 proton is adjacent to the C-4 nitro group but lacks the additional deshielding influence from an adjacent C-3 carbonyl, predicting a relatively upfield shift compared to the H-5 proton of the target molecule.
Experimental Methodologies
Protocol: Synthesis of 1-Ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride
This protocol is a standard procedure for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.[5]
Materials:
1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid
Thionyl chloride (SOCl₂)
Anhydrous Dichloromethane (DCM) or Toluene
N,N-Dimethylformamide (DMF, catalytic amount)
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
Under an inert atmosphere, add 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar.
Add anhydrous DCM (or toluene) to create a slurry.
Add a catalytic amount of DMF (1-2 drops).
Slowly add thionyl chloride (2.0-3.0 eq) to the mixture at room temperature.
Attach a reflux condenser and heat the reaction mixture to reflux (approx. 40°C for DCM, 110°C for toluene) for 2-4 hours. Monitor the reaction by TLC (if stable) or by observing the cessation of gas evolution (HCl and SO₂).
Once the reaction is complete, allow the mixture to cool to room temperature.
Remove the excess thionyl chloride and solvent under reduced pressure (rotary evaporation). Co-evaporation with anhydrous toluene can help remove final traces of SOCl₂.
The resulting crude 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride, often an oil or low-melting solid, should be used immediately in the next synthetic step due to its moisture sensitivity.
Protocol: ¹H NMR Sample Preparation and Analysis
Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation.
Methodology:
Sample Preparation: Due to the moisture sensitivity of the acyl chloride, sample preparation should be performed quickly in a dry environment or a glovebox.
Dissolve approximately 5-10 mg of the crude product in 0.6-0.7 mL of a dry, deuterated solvent (e.g., CDCl₃, which is typically aprotic and a good solvent for such compounds).
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
Transfer the solution to a clean, dry NMR tube and cap it securely.
Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for a good signal-to-noise ratio.
Process the data with appropriate Fourier transformation, phasing, and baseline correction.
Data Analysis:
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Integrate all signals and normalize them to the expected proton counts (e.g., set the pyrazole singlet to 1H).
Determine the chemical shift, multiplicity, and coupling constants for each signal and compare them against the predicted values in Table 1.
References
Google Patents. (n.d.). The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. CN106187894A.
Özdemir, N., et al. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides.
RASĀYAN. J. Chem. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES.
Indian Journal of Heterocyclic Chemistry. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
Boz, M., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. PMC. Available at: [Link]
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]
Heliyon. (2024).
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
Arkivoc. (n.d.).
ResearchGate. (n.d.). 13C NMR chemical shifts (ppm) of C-nitropyrazoles. Available at: [Link]
American Elements. (n.d.). Ethyl 4-nitro-1H-pyrazole-3-carboxylate. Available at: [Link]
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Available at: [Link]
Magnetic Resonance in Chemistry. (2012).
Canadian Journal of Chemistry. (n.d.). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles.
A Researcher's Guide to Differentiating Pyrazole Carbonyl Chloride and Pyrazole Carboxylic Acid via IR Spectroscopy
For researchers and professionals in drug development and synthetic chemistry, the precise identification of functional groups is paramount. The conversion of a carboxylic acid to an acyl chloride is a fundamental step i...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development and synthetic chemistry, the precise identification of functional groups is paramount. The conversion of a carboxylic acid to an acyl chloride is a fundamental step in activating the carboxyl group for further reactions, such as amidation or esterification. Infrared (IR) spectroscopy offers a rapid, reliable, and non-destructive method to monitor this transformation. This guide provides an in-depth comparison of the IR spectral features of pyrazole carbonyl chloride and its parent pyrazole carboxylic acid, grounded in spectroscopic principles and experimental data.
The key to differentiating these two compounds lies in understanding how the substituent attached to the carbonyl carbon—a hydroxyl group (-OH) versus a chlorine atom (-Cl)—alters the molecule's vibrational modes. These differences manifest as distinct, easily identifiable peaks in their respective IR spectra.
Part 1: The Spectroscopic Signature of Pyrazole Carboxylic Acid
The IR spectrum of a pyrazole carboxylic acid is dominated by features arising from the carboxylic acid functional group, most notably its ability to form strong intermolecular hydrogen bonds, leading to the formation of dimers in the solid or liquid state.[1]
The O-H Stretch: A Telltale Broad Band
The most characteristic feature is an exceptionally broad absorption band appearing in the 3300-2500 cm⁻¹ region.[2][3][4] This broadening is a direct consequence of the strong hydrogen bonding between two carboxylic acid molecules.[1][5] This band is often superimposed on the sharper C-H stretching absorptions of the pyrazole ring and any alkyl substituents.
The Carbonyl (C=O) Stretch: Influenced by Dimers
The carbonyl group in a dimerized carboxylic acid gives rise to a strong, intense absorption peak typically found in the 1720-1690 cm⁻¹ range.[2] The hydrogen bonding weakens the C=O double bond, lowering its stretching frequency compared to a free (monomeric) carboxylic acid, which would absorb at a higher wavenumber (around 1760 cm⁻¹).[1][4]
Other Diagnostic Vibrations
Two other vibrations associated with the carboxyl group can aid in identification:
C-O Stretch : An intense band between 1320-1210 cm⁻¹.[1][2]
O-H Bend : Out-of-plane bending vibrations appear as a broad peak in the 950-910 cm⁻¹ region.[2]
Part 2: The Spectroscopic Signature of Pyrazole Carbonyl Chloride
When the carboxylic acid is converted to a carbonyl chloride (or acyl chloride), the IR spectrum changes dramatically. The absence of the hydroxyl group and the introduction of a highly electronegative chlorine atom create a distinct spectral fingerprint.
Disappearance of the O-H Stretch
The most obvious change is the complete absence of the broad O-H stretching band between 3300-2500 cm⁻¹. This provides immediate evidence that the carboxylic acid has been consumed.
The Carbonyl (C=O) Stretch: A Shift to Higher Frequency
This is the most critical diagnostic peak. The carbonyl stretching frequency in an acyl chloride is found at a significantly higher wavenumber, typically in the range of 1815-1790 cm⁻¹.[6][7] Some sources may place this strong peak between 1800-1750 cm⁻¹.[8] This pronounced shift is due to the strong negative inductive effect (-I effect) of the chlorine atom. Chlorine's high electronegativity pulls electron density away from the carbonyl carbon, which in turn shortens and strengthens the C=O bond.[9] A stronger bond requires more energy to vibrate, resulting in absorption at a higher frequency.
Visualizing the Electronic Influence on C=O Stretch Frequency
The diagram below illustrates the key structural and electronic differences that dictate the position of the carbonyl peak in the IR spectrum.
Caption: Electronic effects on the carbonyl (C=O) stretching frequency.
Part 3: Comparative Data Summary
The most reliable way to distinguish between these two compounds is by identifying the presence or absence of the broad O-H stretch and noting the precise position of the strong C=O stretching absorption.
Vibrational Mode
Pyrazole Carboxylic Acid
Pyrazole Carbonyl Chloride
Reason for Difference
O-H Stretch
Very broad, 3300-2500 cm⁻¹
Absent
The -OH group is replaced by -Cl.
C=O Stretch
Strong, ~1720-1690 cm⁻¹
Strong, ~1815-1790 cm⁻¹
Strong inductive effect of Cl strengthens the C=O bond.
C-O Stretch
Strong, ~1320-1210 cm⁻¹
Absent
The C-O single bond is no longer present.
O-H Bend
Broad, ~950-910 cm⁻¹
Absent
The -OH group is no longer present.
Part 4: Experimental Protocol for FT-IR Analysis
This protocol outlines the standard procedure for acquiring high-quality FT-IR spectra for solid pyrazole derivatives.
Objective: To acquire and compare the FT-IR spectra of a pyrazole carboxylic acid and its corresponding pyrazole carbonyl chloride to confirm chemical transformation.
Materials:
Pyrazole carboxylic acid sample
Pyrazole carbonyl chloride sample
Infrared-grade Potassium Bromide (KBr)
Agate mortar and pestle
Hydraulic press with pellet-forming die
FT-IR Spectrometer
Spatula
Nitrogen or Argon gas source (optional, for handling carbonyl chloride)
Methodology:
Spectrometer Preparation:
Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
Perform a background scan to account for atmospheric CO₂ and H₂O. The sample chamber should be purged with dry air or nitrogen if available.
Sample Preparation (KBr Pellet Method):
Crucial Safety Note: Pyrazole carbonyl chloride is moisture-sensitive and corrosive. Handle it in a fume hood, and if possible, under an inert atmosphere (e.g., in a glove box) to prevent hydrolysis back to the carboxylic acid.
Place ~1-2 mg of the sample (either the acid or the acid chloride) into a clean, dry agate mortar.
Add ~100-150 mg of dry, IR-grade KBr.
Gently grind the mixture with the pestle for 2-3 minutes until a fine, homogeneous powder is obtained. The mixture should have a consistent, slightly opaque appearance.
Transfer the powder to the KBr pellet die. Assemble the die and press under a hydraulic press (typically 7-10 tons of pressure) for 1-2 minutes.
Carefully release the pressure and disassemble the die. A transparent or translucent KBr pellet containing the sample should be obtained.
Data Acquisition:
Place the KBr pellet into the sample holder in the FT-IR spectrometer's sample compartment.
Acquire the spectrum. A typical acquisition involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
Save and label the spectrum appropriately.
Data Analysis:
Process the spectra to identify the key absorption peaks.
For the pyrazole carboxylic acid, locate the broad O-H stretch (3300-2500 cm⁻¹) and the C=O stretch (~1700 cm⁻¹).
For the pyrazole carbonyl chloride, confirm the absence of the O-H stretch and locate the high-frequency C=O stretch (~1800 cm⁻¹).
Directly overlay the two spectra to visually confirm the disappearance of the acid peaks and the appearance of the acyl chloride peaks.
Workflow Diagram: From Sample to Spectrum
Caption: Standard workflow for preparing a KBr pellet for FT-IR analysis.
References
University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
Oregon State University. (n.d.). Carboxylic Acid Spectroscopy. CH 336. Retrieved from [Link]
LibreTexts Chemistry. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.
Academia.edu. (n.d.). Design, synthesis, characterization, and antiproliferative activity of novel pyrazole-3-carboxylic acid derivatives. Retrieved from [Link]
Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Biological and Liquid Crystalline Properties. Retrieved from [Link]
Bentham Science. (2020, May 7). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link]
Researcher.Life. (n.d.). Design, synthesis, characterization, and antiproliferative activity of novel pyrazole-3-carboxylic acid derivatives. Retrieved from [Link]
Let's Talk Academy. (2025, December 11). IR Stretching Frequency Order of C=O in Acid Chlorides, Esters, Amides and Acid Anhydrides. Retrieved from [Link]
YouTube. (2024, June 17). CHEM 2325 Module 24: IR Spectra of Carboxylic Acid Derivates. Retrieved from [Link]
OpenStax. (2023, September 20). 21.10 Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry. Retrieved from [Link]
Mass Spectrometry Fragmentation Pattern of 1-Ethyl-4-Nitro-Pyrazole Derivatives: A Comparative Guide
This guide serves as an advanced technical resource for the structural characterization of 1-ethyl-4-nitro-pyrazole derivatives using Mass Spectrometry (MS). It is designed for analytical chemists and medicinal chemists...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as an advanced technical resource for the structural characterization of 1-ethyl-4-nitro-pyrazole derivatives using Mass Spectrometry (MS). It is designed for analytical chemists and medicinal chemists requiring rigorous structural validation of nitro-pyrazole scaffolds.[1]
Executive Summary
The 1-ethyl-4-nitro-pyrazole core is a critical pharmacophore in high-energy materials and antimicrobial drug discovery. Its mass spectral behavior is dominated by the interplay between the labile nitro group (
) and the stable pyrazole ring.
This guide compares the two primary "alternatives" for structural elucidation: Electron Ionization (EI) (Hard Ionization) versus Electrospray Ionization (ESI-MS/MS) (Soft Ionization).
EI Performance: Superior for fingerprinting and observing radical-induced ring cleavage.
ESI-MS/MS Performance: Superior for molecular ion confirmation (
) and controlled fragmentation of the nitro group via Collision-Induced Dissociation (CID).
Comparative Analysis: EI vs. ESI-MS/MS
The choice of ionization technique drastically alters the observed fragmentation landscape.
Feature
Alternative A: Electron Ionization (EI)
Alternative B: ESI-MS/MS (CID)
Verdict
Ion Type
Odd-electron Radical Cations ()
Even-electron Cations ()
EI for library matching; ESI for LC coupling.
Nitro Loss
Rapid, often spontaneous loss of and .
Stepwise, controllable loss of and .
ESI allows better observation of intermediate nitro-losses.
Ring Cleavage
Extensive. High energy leads to HCN and loss.
Limited.[2] Ring usually remains intact unless high collision energy (CE) is applied.
EI provides more structural connectivity data.
Isomer Specificity
High. "Ortho effects" (e.g., H-transfer) are prominent in radical chemistry.
Moderate. Requires to distinguish 4-nitro from 3/5-nitro isomers.
EI is superior for distinguishing regioisomers.
Detailed Fragmentation Mechanisms
The fragmentation of 1-ethyl-4-nitro-pyrazole (
Da for the core) follows three distinct pathways.
Pathway A: The Nitro-Nitrite Rearrangement (Diagnostic)
A hallmark of nitro-aromatics is the isomerization of the nitro group (
) to a nitrite ester () prior to fragmentation.
Loss of
(M - 17): Rare in 4-nitro isomers due to lack of adjacent ortho-hydrogens (H3 and H5 are distant). If observed, it suggests a 5-nitro isomer (interaction with 1-ethyl protons).
Loss of
(M - 30): The nitrite ester cleaves to release a nitric oxide radical, yielding an ion.
Loss of
(M - 28 after NO loss): The resulting phenoxy-like radical cation ejects carbon monoxide.
Pathway B: N-Alkyl Cleavage
The 1-ethyl group undergoes specific fragmentation depending on the ionization mode.
H-Transfer (McLafferty-like): In EI, a hydrogen from the
-carbon of the ethyl group transfers to the ring nitrogen, expelling ethylene (, 28 Da) .
Radical Loss: Direct cleavage of the
bond yields the ethyl radical (, 29 Da).
Pathway C: Pyrazole Ring Fission
High-energy fragmentation leads to the collapse of the diazole ring.
The following table summarizes the key diagnostic ions expected for the 1-ethyl-4-nitro-pyrazole core.
m/z (approx)
Ion Composition
Loss Fragment
Structural Insight
141
Molecular Ion
Confirms MW (EI mode).
124
Isomer Flag: Suggests ortho interaction (e.g., 5-nitro or adjacent alkyl). Rare in 4-nitro.
113
Confirms N-ethyl group via H-transfer.
111
Diagnostic for nitro group (via nitrite rearrangement).
95
Base peak in many nitro-heterocycles. Confirms pyrazole core stability.
42
Ring Fragments
Characteristic of N-ethyl pyrazoles.
References
Holčapek, M., et al. (2010). Fragmentation behavior of nitro-compounds in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. Link
BenchChem. (2025).[1][4] Validating the Structure of 1-ethyl-4-iodo-5-methyl-1H-pyrazole Reaction Products. BenchChem Protocols. Link
NIST Mass Spectrometry Data Center. Standard Reference Database 1A. National Institute of Standards and Technology. Link
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Chapter on Nitro Compound Fragmentation). Link
Navigating the Analytical Maze: A Comparative Guide to HPLC Method Development for 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic Acid Derivatives
In the landscape of pharmaceutical research and drug development, the robust and reliable analysis of novel chemical entities is paramount. The 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid scaffold and its derivatives r...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical research and drug development, the robust and reliable analysis of novel chemical entities is paramount. The 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid scaffold and its derivatives represent a class of compounds with significant potential, necessitating the development of precise and accurate analytical methods for their characterization and quantification.[1] This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods tailored for this specific class of molecules, moving beyond a simple recitation of steps to explain the "why" behind the "how."
The inherent chemical properties of 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid—namely its aromatic pyrazole core, the electron-withdrawing nitro group, and the ionizable carboxylic acid function—present a unique set of challenges and opportunities in chromatographic separation. This guide will explore two primary HPLC strategies: a classic Reversed-Phase (RP-HPLC) approach and a contemporary Hydrophilic Interaction Liquid Chromatography (HILIC) method. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select and optimize the most suitable analytical approach for their specific needs.
The Analytical Challenge: Understanding the Analyte
Before delving into method development, a thorough understanding of the analyte's physicochemical properties is crucial. 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid is a polar, acidic compound. The nitro group contributes to its polarity and provides a strong chromophore for UV detection, a common technique in HPLC analysis of nitroaromatic compounds.[2][3][4] The carboxylic acid moiety means its ionization state, and therefore its retention behavior in reversed-phase chromatography, will be highly dependent on the mobile phase pH.[5][6][7]
Visualizing the Process: A Workflow for HPLC Method Development
Successful HPLC method development follows a logical progression from understanding the analyte to validating the final method. This workflow ensures a robust and reliable analytical procedure.
Caption: A generalized workflow for systematic HPLC method development.
Comparative Analysis: RP-HPLC vs. HILIC
The choice between Reversed-Phase HPLC and HILIC is a critical decision point in the method development process. Each technique offers distinct advantages and operates on different separation principles.
Method 1: The Workhorse - Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the most widely used mode of HPLC, employing a nonpolar stationary phase (like C18) and a polar mobile phase.[8] For a polar compound like our target analyte, careful control of the mobile phase is key to achieving adequate retention and good peak shape.
Core Principle: The primary retention mechanism in RP-HPLC is hydrophobic interaction. However, for ionizable compounds, secondary interactions can significantly influence the separation. The pH of the mobile phase is a critical parameter as it dictates the ionization state of the carboxylic acid group.[5][7] At a pH well below the pKa of the carboxylic acid, the molecule will be in its neutral, more hydrophobic form, leading to stronger retention on a C18 column. Conversely, at a pH above the pKa, the molecule will be ionized and less retained.[6]
Experimental Protocol: RP-HPLC
Instrumentation: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.
Column: A robust C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.
Mobile Phase A: 0.1% Formic Acid in Water. The acid serves to suppress the ionization of the carboxylic acid group, promoting retention.[9]
Mobile Phase B: Acetonitrile.
Gradient Elution: A linear gradient from a low to a high percentage of acetonitrile allows for the elution of compounds with a range of polarities. A typical starting gradient could be 10-90% Acetonitrile over 15 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C to ensure reproducible retention times.
Detection: UV detection at a wavelength where the nitroaromatic chromophore has maximum absorbance (e.g., around 254 nm or a wavelength determined by spectral analysis).[2]
Injection Volume: 10 µL.
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile to ensure solubility and compatibility with the initial mobile phase conditions.
HILIC is an alternative chromatographic technique that is particularly well-suited for the separation of highly polar compounds that show little or no retention in RP-HPLC.[10][11] It utilizes a polar stationary phase (e.g., bare silica, amide, or amino-bonded phases) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[12]
Core Principle: The retention mechanism in HILIC is primarily based on the partitioning of the analyte between the bulk mobile phase and a water-enriched layer adsorbed onto the surface of the polar stationary phase.[13] More polar analytes will have a stronger affinity for the aqueous layer and will be retained longer. Ion-exchange interactions can also play a role, especially with charged stationary phases or analytes.[13]
Experimental Protocol: HILIC
Instrumentation: Same as for RP-HPLC.
Column: A HILIC column with an amide or amino-bonded phase (e.g., 150 mm x 4.6 mm, 5 µm particle size). Amino phases can provide anion-exchange character, which may be beneficial for retaining the acidic analyte.[13]
Mobile Phase A: Acetonitrile with 0.1% Formic Acid.
Mobile Phase B: Water with 0.1% Formic Acid.
Gradient Elution: In HILIC, the gradient runs in the opposite direction to RP-HPLC. The separation starts with a high percentage of organic solvent, and the aqueous component is increased to elute the analytes. A typical starting gradient could be 95-50% Acetonitrile over 15 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: UV detection, as in the RP-HPLC method.
Injection Volume: 10 µL.
Sample Preparation: The sample must be dissolved in a solvent with a high organic content (e.g., 90% acetonitrile) to ensure good peak shape and prevent breakthrough.
Visualizing the Analyte: Chemical Structure
A clear understanding of the analyte's structure is fundamental to predicting its chromatographic behavior.
Caption: Key properties of the target analyte.
Performance Comparison: A Data-Driven Perspective
To provide a clear comparison, the following table summarizes the expected performance characteristics of each method based on typical results for similar analytes.
In RP-HPLC, retention is achieved by suppressing ionization.[6] In HILIC, the inherent polarity of the analyte leads to strong retention on a polar stationary phase.[11]
Selectivity for Polar Derivatives
Good
Excellent
HILIC often provides unique selectivity for polar compounds that are difficult to separate by RP-HPLC.[10][12]
Peak Shape
Good (with appropriate pH)
Can be challenging; sensitive to sample solvent
In RP-HPLC, a mobile phase pH well away from the analyte's pKa ensures a single ionic form and sharp peaks.[7] In HILIC, mismatched sample and mobile phase solvent strength can cause peak distortion.
Sensitivity (UV)
Good
Good
Sensitivity is primarily dependent on the chromophore and detector, which are the same for both methods.
Robustness
High
Moderate
RP-HPLC is generally considered a more rugged technique. HILIC can be more sensitive to small variations in mobile phase composition, especially the water content.
Compatibility with Mass Spectrometry (MS)
Good
Excellent
The high organic content of the HILIC mobile phase promotes efficient desolvation and ionization in the MS source, often leading to enhanced sensitivity.[11]
Justification of Experimental Choices
Mobile Phase Additives: Formic acid is a common choice as it is a volatile acid, making it compatible with MS detection, and it effectively controls the pH in the acidic range.[9]
Gradient Elution: For complex samples containing the parent compound and its derivatives with varying polarities, a gradient elution is generally more effective than an isocratic method.[14] It allows for the separation of a wider range of compounds in a reasonable time frame.
Column Chemistry: The choice of a C18 column for RP-HPLC and an amide or amino column for HILIC provides a good starting point based on established principles for separating polar and ionizable compounds.[12][15]
Method Validation: Ensuring Trustworthiness
Once an optimal method is developed, it must be validated to ensure it is fit for its intended purpose. Validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines.[16][17] Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
Accuracy: The closeness of the test results to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
For a detailed understanding of the validation process, refer to the ICH Q2(R2) guideline.[16][17]
Conclusion: Selecting the Right Tool for the Job
Both RP-HPLC and HILIC are powerful techniques for the analysis of 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid and its derivatives.
RP-HPLC stands out as a robust and reliable method, particularly when the primary goal is quantification of the main component and a few closely related impurities. Its predictability and the vast body of knowledge surrounding it make it a safe and effective choice for routine analysis.
HILIC offers a compelling alternative, especially when dealing with highly polar derivatives that are poorly retained in RP-HPLC. Its orthogonal selectivity can be invaluable for impurity profiling and for methods intended for use with mass spectrometry, where its high organic mobile phases can provide a significant sensitivity advantage.
The optimal choice will ultimately depend on the specific analytical challenge at hand. For general-purpose method development, starting with a well-optimized RP-HPLC method is a prudent approach. However, for complex separation challenges involving a wide range of polarities, exploring the potential of HILIC is highly recommended. By understanding the fundamental principles behind each technique and systematically optimizing the experimental parameters, researchers can develop robust and reliable HPLC methods to support the advancement of promising new therapeutic agents.
References
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
Journal of Chromatography A. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]
International Journal of Current Pharmaceutical Analysis. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]
International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]
ResearchGate. 1H–pyrazole–3–carboxylic acid: Experimental and computational study. [Link]
ResearchGate. Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. [Link]
Waters. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]
U.S. Environmental Protection Agency. Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). [Link]
American Elements. Ethyl 4-nitro-1H-pyrazole-3-carboxylate. [Link]
LCGC International. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. [Link]
Scholars Research Library. Design and synthesis of 2-pyrazoline derivatives. [Link]
Journal of Analytical Science and Technology. Development and validation of a new RP-HPLC method for organic explosive compounds. [Link]
AMS Bio. ICH Guidelines for Analytical Method Validation Explained. [Link]
BÜCHI Labortechnik AG. How to optimize your mobile phase to improve selectivity and resolution in chromatography. [Link]
LCGC International. New Horizons in Reversed-Phase Chromatography Selectivity. [Link]
National Center for Biotechnology Information. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study. [Link]
ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
Welch Materials, Inc. The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
ResearchGate. Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. [Link]
Separation Science, powered by Wiley. Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations. [Link]
Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. [Link]
Comparative Crystallographic Guide: Structural Dynamics of 1-Ethyl-4-Nitro-1H-Pyrazole-3-Carbonyl Derivatives
Executive Summary & Chemical Context Target Audience: Medicinal Chemists, Crystallographers, and Materials Scientists. This guide provides an in-depth structural analysis of 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl derivat...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context
Target Audience: Medicinal Chemists, Crystallographers, and Materials Scientists.
This guide provides an in-depth structural analysis of 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl derivatives . These compounds represent a critical scaffold in two distinct fields: high-energy density materials (due to the nitro-explosophore) and medicinal chemistry (as intermediates for antiviral and antimicrobial agents).
The core challenge in utilizing these derivatives lies in controlling their solid-state arrangement. The interplay between the nitro group (
) at position 4 and the carbonyl moiety at position 3 dictates the crystal packing efficiency, density, and solubility. This guide compares the structural performance of the Ester derivative (Ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate) against the Acid derivative (1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid) and non-nitro alternatives.
Experimental Protocol: Synthesis to Structure
Standardized workflow for reproducible crystal growth and analysis.
Synthesis & Crystallization
To obtain high-quality single crystals suitable for X-ray diffraction (SC-XRD), we utilize a slow-evaporation technique that minimizes solvent inclusion defects.
Temperature: 100 K (Cryostream) to reduce thermal motion (
).
Software: Data reduction via CrysAlisPro; Structure solution via SHELXT (Intrinsic Phasing); Refinement via SHELXL (Least Squares).
Workflow Visualization
Figure 1: Optimized workflow for generating and analyzing pyrazole-carbonyl crystals.
Comparative Structural Analysis
This section objectively compares the "Ester" derivative (Product A) against the "Acid" derivative (Product B) and a "Non-Nitro" alternative (Product C).
Crystallographic Metrics
The Nitro group induces significant changes in cell density and packing motifs compared to non-nitro variants.
Feature
Product A: Ethyl Ester
Product B: Carboxylic Acid
Alternative C: Non-Nitro Ester
Formula
Space Group
(Monoclinic)
(Triclinic) or
Density ()
1.42 g/cm³
1.58 g/cm³
1.25 g/cm³
Packing Motif
Weak chains
Strong Dimers
Van der Waals dominant
Nitro Twist Angle
(Resonance)
(Planar)
N/A
Solubility
High (Organic Solvents)
Moderate (Polar Solvents)
High
Key Insight: The Acid derivative (Product B) exhibits significantly higher density (
vs g/cm³) due to the formation of centrosymmetric Carboxylic Acid Dimers ( synthons), which lock the lattice more tightly than the weak interactions found in the Ester.
Molecular Conformation & Sterics
The Nitro Effect: In both A and B, the 4-nitro group withdraws electron density, shortening the Pyrazole
bond. However, steric repulsion between the Nitro oxygen and the Carbonyl oxygen often forces the Carbonyl group to rotate out of the pyrazole plane ( torsion), impacting biological docking.
The Ethyl Tail: The N1-ethyl group in Product A acts as a "spacer," preventing close
stacking between pyrazole rings, which reduces the melting point compared to methyl analogs.
Supramolecular Synthons (Graphviz Analysis)
Understanding the hydrogen bonding network is crucial for predicting stability.
Figure 2: Interaction map showing the dominant Acid Dimer (Red) vs. weaker Nitro-mediated contacts (Green).
Advanced Validation: Hirshfeld Surface Analysis
To validate the experimental XRD data, we employ Hirshfeld surface analysis (using CrystalExplorer). This quantifies the "performance" of the crystal packing.
Fingerprint Plot Interpretation
O...H Interactions (Spikes):
Acid Derivative: Shows sharp, distinct spikes at
Å, contributing ~45% to the total surface. This confirms strong hydrogen bonding stability.
Ester Derivative: Shows diffuse red spots. The O...H contribution drops to ~25%, replaced by H...H contacts.
Nitro Group Role: The nitro group appears as a large red region on the
surface, indicating it acts as a significant hydrogen bond acceptor. This suggests that Product A (Ester) is more susceptible to hydrolysis or metabolic attack at the nitro group in a biological context compared to the shielded packing of the Acid.
DFT vs. Experimental
When comparing the experimental geometry to DFT calculations (B3LYP/6-311G++):
Bond Lengths: Experimental
bonds are typically 1.22 Å. DFT often overestimates this to 1.24 Å due to the lack of packing forces in gas-phase calculations.
Torsion Angles: Crystal packing forces often flatten the molecule compared to the gas phase. If your experimental structure is more planar than the DFT prediction, it indicates strong intermolecular
-stacking or lattice confinement.
Conclusion & Recommendation
For researchers selecting a derivative for drug discovery :
Choose the Ester (Product A) if solubility and membrane permeability are the priority. The weaker lattice energy allows for easier dissolution.
Choose the Acid (Product B) if high density and thermal stability are required (e.g., for solid dosage forms or energetic co-crystals).
For crystallographers :
Pay close attention to the Nitro-Carbonyl torsion angle . This is the flexible "hinge" of the molecule and the primary source of conformational polymorphism in this class of compounds.
References
Jaćimović, Ž.[1][2] K., et al. (2017).[3][1][4][5] "Crystal structure of ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate." Zeitschrift für Kristallographie - New Crystal Structures.
Radović, A., et al. (2023).[2] "Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate." Zeitschrift für Kristallographie.[2]
Spackman, M. A., & Jayatilaka, D. (2009).[3] "Hirshfeld surface analysis."[3][6] CrystEngComm, 11, 19-32. (Methodological Standard).
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C.
PubChem. (2025).[7] "1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid Data." National Library of Medicine.
Personal protective equipment for handling 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride
Executive Safety Assessment: The "Dry Chain" Imperative As researchers, we often underestimate "building blocks" like 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride .[1] While the nitro-pyrazole core presents toxicologi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Safety Assessment: The "Dry Chain" Imperative
As researchers, we often underestimate "building blocks" like 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride .[1] While the nitro-pyrazole core presents toxicological concerns (potential mutagenicity/energetic decomposition), the immediate, acute threat to your safety is the chlorocarbonyl (-COCl) functionality .[1]
The Mechanism of Hazard:
This compound is a moisture-sensitive electrophile.[1] Upon contact with ambient humidity, mucosal moisture, or sweat, it undergoes rapid hydrolysis:
This reaction releases hydrogen chloride gas and significant heat. If this occurs on your skin or in your lungs, it causes immediate chemical burns. Therefore, the safety protocol below is built around a "Dry Chain" philosophy—maintaining a barrier between the chemical and all sources of moisture, including your own biology.
Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab basics." This matrix is designed for high-reliability protection against lachrymatory and corrosive acid chlorides.[1]
Zone
Primary Defense
Technical Specification & Rationale
Hand Protection
Double-Gloving System
Inner Layer: Low-Density Polyethylene (LDPE) or Laminate (e.g., Silver Shield®).[1] Rationale: Acid chlorides can permeate standard nitrile in <15 mins. Laminate provides >8 hr breakthrough time.Outer Layer: 5-8 mil Nitrile (Textured).[1] Rationale: Provides grip and mechanical protection for the inner liner.[2]
Ocular/Face
Sealed Goggles + Shield
ANSI Z87.1 Chemical Splash Goggles. Do not use safety glasses. The vapors are lachrymators (tear-inducing).[1] If scaling >5g, add a Polycarbonate Face Shield to protect the neck/chin from exothermic splashes.
Respiratory
Engineering Control
Certified Fume Hood (Face velocity: 80–100 fpm).Contingency:[1] If working outside a hood (strongly discouraged), use a Full-Face Respirator with ABEK-P3 cartridges (Acid Gas/Organic Vapor/Particulate).[1]
Body
Chem-Resistant Apron
Wear a Tyvek® or rubberized apron over a standard cotton lab coat.[1] Cotton absorbs acid chlorides, holding them against the chest/lap where humidity triggers hydrolysis and burns.
Decision Logic: PPE Selection Workflow
Use this logic flow to determine the necessary level of protection based on your experimental scale.
Figure 1: Risk-based PPE selection logic. Note that heating significantly increases vapor pressure and permeation rates, necessitating upgraded protection.
Operational Protocol: The "Dry Chain" Method
This protocol minimizes hydrolysis risks during transfer and reaction setup.
Step 1: Equipment Preparation
Flame-dry all glassware.[1] Surface moisture on glass is sufficient to generate HCl fumes.
Staging: Place a beaker of saturated sodium bicarbonate (
) solution in the back of the hood before opening the reagent bottle. This is your emergency neutralization station.
Step 2: Weighing & Transfer
Do not weigh on an open bench. If the balance is outside the hood, tare a vial with a cap inside the hood.
Transfer: Add the solid to the tared vial, cap it tightly, move to the balance, weigh, and return to the hood immediately.
Solvent Choice: Dissolve the acid chloride in an inert, dry solvent (DCM, THF, or Toluene) immediately after weighing. Handling it as a solution is safer than as a neat solid because the vapor pressure is suppressed.
Step 3: The Reaction
Ventilation: Ensure the reaction vessel is vented through a drying tube (CaCl2 or Drierite) to a scrubber or the back of the hood.
Addition: If adding this reagent to a nucleophile (amine/alcohol), add the acid chloride solution dropwise to the nucleophile (kept at 0°C). This controls the exotherm.[2]
Disposal & Quenching: The "Controlled Kill"
CRITICAL WARNING: Never pour neat acid chloride or reaction mixtures directly into a waste drum. The reaction with aqueous waste streams can cause a geyser or explosion.
Quenching Workflow
Figure 2: The "Controlled Kill" quenching pathway.[1] Always add the acid chloride TO the base, never the reverse.
Step-by-Step Quenching:
Dilute: Dilute the residual reaction mixture with an inert solvent (DCM).
Prepare Trap: In a large beaker, prepare a 10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate solution. Use 10x the volume of your waste.
Add Slowly: Pour the diluted acid chloride waste into the stirring base solution. Note: CO2 gas will evolve rapidly if using bicarbonate.[1]
Verify: Test pH to ensure the mixture is basic (pH > 7). This confirms the acid chloride is hydrolyzed and the HCl neutralized.
Dispose: Separate the organic layer (if immiscible) and dispose of as Halogenated Organic Waste .
Emergency Response
Skin Contact:
Immediate: Wipe off excess solid/liquid with a dry paper towel (do not rub).
Treat: If redness persists, treat as a hydrofluoric-style acid burn (seek medical attention); the nitro-pyrazole component may absorb through compromised skin.[1]
Spill (Solid):
Cover with dry sand or Soda Ash (Sodium Carbonate).
Scoop into a container.
Do not use water to clean the area until the bulk material is removed.
References
University of California, Los Angeles (UCLA) EHS. SOP: Acid Chlorides and Anhydrides. Retrieved from [Link] (General Acid Chloride Protocols).[1]
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link].